ZL006
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYSQSXRFVKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181226-02-7 | |
| Record name | 1181226-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail the synthetic protocol, characterization methods, and key analytical data.
Synthesis
The synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is achieved through a one-pot reductive amination reaction. This method involves the formation of a Schiff base intermediate from 4-aminosalicylic acid and 3,5-dichloro-2-hydroxybenzaldehyde, followed by in-situ reduction of the imine to the corresponding secondary amine.
Synthesis Workflow
Caption: Synthetic workflow for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Experimental Protocol
Materials:
-
4-Aminosalicylic acid
-
3,5-Dichloro-2-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Distilled water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-aminosalicylic acid (1.0 eq) in methanol, 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the Schiff base formation, the reaction mixture is cooled in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Characterization
The structure and purity of the synthesized compound are confirmed using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ |
| Molecular Weight | 328.15 g/mol |
| Appearance | White to tan powder |
| Melting Point | To be determined experimentally |
| Solubility | DMSO: ≥5mg/mL (warmed to 60° C)[1] |
| pKa (Predicted) | 3.40 ± 0.10[1] |
Spectroscopic Data
| ¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm) |
| ~11-13 (br s, 1H, -COOH) |
| ~9-10 (br s, 1H, Ar-OH) |
| ~8-9 (br s, 1H, Ar-OH) |
| ~7.0-7.8 (m, 5H, Ar-H) |
| ~6.0-6.5 (m, 1H, -NH) |
| ~4.3 (d, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm) |
| ~170 (-COOH) |
| ~160 (Ar-C-OH) |
| ~150 (Ar-C-NH) |
| ~110-140 (Ar-C) |
| ~45 (-CH₂-) |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| O-H (Phenol) | 3500-3200 (broad) |
| N-H (Secondary amine) | 3400-3300 (medium) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic acid) | 1725-1700 |
| C=C (Aromatic) | 1600-1450 |
| C-N | 1350-1250 |
| C-O | 1260-1000 |
| C-Cl | 850-550 |
| Ion | Expected m/z |
| [M-H]⁻ | 326.0 |
| [M+H]⁺ | 328.0 |
| [M+Na]⁺ | 350.0 |
Note: The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature in the mass spectrum.
Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using the KBr pellet method. The spectrum is scanned in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the compound.
-
Melting Point: The melting point is determined using a calibrated melting point apparatus.
-
Purity Analysis: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC).
Logical Relationships in Characterization
Caption: Logical flow for the characterization of the synthesized compound.
Conclusion
This technical guide outlines a reliable and straightforward method for the synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. The detailed characterization protocols provide a robust framework for confirming the identity, purity, and structure of the final compound. This information is intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and evaluate novel chemical entities.
References
In-Depth Structural Analysis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the molecule 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. While specific experimental data for this compound is not extensively available in public databases, this document collates predicted physicochemical properties, discusses relevant spectroscopic techniques, and outlines potential synthetic and analytical methodologies. The information presented is grounded in established principles of chemical analysis and data from structurally related compounds, offering a valuable resource for researchers interested in this and similar chemical entities.
Chemical Structure and Physicochemical Properties
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a complex aromatic compound containing multiple functional groups that dictate its chemical behavior and potential biological activity. Its structure is characterized by a salicylic acid moiety linked via a secondary amine to a dichlorinated benzyl group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | PubChem |
| Molecular Weight | 328.15 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O | PubChem |
| InChI Key | RTEYSQSXRFVKTJ-UHFFFAOYSA-N | PubChem |
| Predicted pKa | 3.40 ± 0.10 | ChemicalBook[1] |
| Predicted XlogP | 4.0 | PubChem[2] |
| Appearance | White to tan powder | ChemicalBook[1] |
| Solubility | DMSO: ≥5mg/mL (warmed to 60°C) | ChemicalBook[1] |
Structural Diagram:
Caption: 2D structure of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Spectroscopic Analysis (Predicted)
While specific spectra for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid are not publicly available, an analysis of its structure allows for the prediction of key spectroscopic features based on well-established principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of distinct proton environments. Aromatic protons will resonate in the downfield region (typically 6.5-8.0 ppm)[3][4]. The methylene protons of the benzyl group would likely appear as a singlet or a doublet depending on the coupling with the adjacent amine proton. The hydroxyl and carboxylic acid protons are expected to be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms, though some may overlap. Aromatic carbons typically resonate between 110 and 160 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, likely above 170 ppm. The methylene carbon will appear in the aliphatic region, around 40-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands corresponding to the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretch of the carboxylic acid will likely appear around 1700 cm⁻¹. N-H stretching of the secondary amine would be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C=C stretching within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-Cl bonds will show characteristic absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry would be crucial for confirming the molecular formula. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, which is a definitive indicator of a dichlorinated compound. The fragmentation pattern would likely involve cleavage at the benzylic C-N bond and loss of CO₂ from the carboxylic acid.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this specific molecule are not available. However, a general approach can be outlined based on standard organic chemistry techniques.
Synthesis Workflow
A plausible synthetic route would involve the reductive amination of 3,5-dichloro-2-hydroxybenzaldehyde with 4-amino-2-hydroxybenzoic acid.
Caption: A hypothetical workflow for the synthesis of the target compound.
Protocol:
-
Reaction Setup: Dissolve 4-amino-2-hydroxybenzoic acid and 3,5-dichloro-2-hydroxybenzaldehyde in a suitable solvent such as methanol in a round-bottom flask.
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄).
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a weak acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Structural Characterization Protocols
-
NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass and confirm the isotopic pattern.
-
IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet or an ATR accessory on an FTIR spectrometer.
-
Crystal Structure Determination: Grow single crystals of the compound by slow evaporation from a suitable solvent system. Collect X-ray diffraction data on a single-crystal X-ray diffractometer. Solve and refine the structure using appropriate software.
Potential Biological Activity and Signaling Pathways
While there is no specific biological activity reported for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, the broader class of benzanilides is known to exhibit a range of biological effects. For instance, some substituted benzanilides act as potassium channel activators, leading to vasodilation[5]. Given its structural features, it is plausible that this compound could interact with various biological targets.
Hypothetical Signaling Pathway:
The following diagram illustrates a generalized signaling pathway that could be modulated by a benzanilide derivative acting as a potassium channel opener.
Caption: A hypothetical signaling pathway for a benzanilide derivative.
Conclusion
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a molecule with potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding of its structural and physicochemical properties based on available data and predictive methods. The outlined experimental protocols offer a starting point for its synthesis and detailed characterization. Future research should focus on obtaining empirical spectroscopic and crystallographic data to validate these predictions and on exploring its biological activity to uncover its therapeutic potential.
References
- 1. 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid CAS#: 1181226-02-7 [m.chemicalbook.com]
- 2. PubChemLite - 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (C14H11Cl2NO4) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the biological activity of the chemical compound 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. Following a comprehensive review of available scientific literature and databases, it must be reported that there is currently no specific biological activity data available for this exact compound .
While the chemical structure of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is defined, extensive searches have not yielded any published research detailing its pharmacological effects, mechanism of action, or potential therapeutic applications. There are no publicly accessible studies that provide quantitative data on its efficacy or potency (e.g., IC50, EC50 values), nor are there any described experimental protocols or identified signaling pathways associated with this molecule.
The parent molecule, 2-hydroxybenzoic acid (salicylic acid), and its derivatives are well-known for their wide range of biological activities. However, the specific substitutions present in 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid create a unique chemical entity for which biological characterization has not been documented in the accessible scientific domain.
Therefore, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of primary research on this specific compound.
This document serves to highlight a gap in the current scientific knowledge. The unique structural features of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid may warrant future investigation to determine its potential biological activities and pharmacological properties. Researchers in the fields of medicinal chemistry and drug discovery may consider this compound as a novel candidate for screening and characterization.
An In-depth Technical Guide to 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, also known as ZL006, is a potent small molecule inhibitor of the protein-protein interaction between the neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein-95 (PSD-95). This interaction is a critical component in the excitotoxic cascade following ischemic brain injury and in the pathogenesis of various neurological disorders. By disrupting the nNOS-PSD-95 complex, this compound demonstrates significant neuroprotective effects, making it a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound and its derivatives, including their synthesis, chemical properties, biological activities, and mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Chemical Properties and Synthesis
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (this compound) is a derivative of 4-aminosalicylic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1181226-02-7 |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ |
| Molecular Weight | 328.15 g/mol |
| Boiling Point | 530.4±50.0 °C (Predicted) |
| Solubility | DMSO: ≥5mg/mL (warmed to 60°C) |
| pKa | 3.40±0.10 (Predicted) |
| Appearance | White to tan powder |
| Storage | 2-8°C |
Table 1: Physicochemical Properties of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (this compound).
Synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid (this compound)
A general method for the synthesis of 4-((arylmethyl)amino)salicylic acid derivatives involves the reductive amination of 4-aminosalicylic acid with the corresponding benzaldehyde. For this compound, this would involve the reaction of 4-amino-2-hydroxybenzoic acid with 3,5-dichloro-2-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-amino-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as methanol, add 3,5-dichloro-2-hydroxybenzaldehyde (1 equivalent).
-
Reductive Amination: The reaction mixture is stirred at room temperature, and a reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Biological Activities and Mechanism of Action
This compound is a well-characterized inhibitor of the nNOS-PSD-95 interaction, a key step in N-methyl-D-aspartate receptor (NMDAR)-mediated excitotoxicity. This targeted action confers significant neuroprotection in various models of neurological disease.
Neuroprotective Effects
This compound has demonstrated potent neuroprotective effects in preclinical models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. It reduces neuronal apoptosis and oxidative stress by preventing the overproduction of nitric oxide (NO) associated with excessive NMDAR activation.
| Assay | Model | Endpoint | Result | Reference |
| Glutamate-induced excitotoxicity | Primary cortical neurons | Neuronal cell death | Dose-dependent reduction in cell death | [1] |
| Ischemic Stroke | Rat and mouse models | Infarct size, neurological scores | Reduced infarct size and improved scores | [2] |
| Traumatic Brain Injury | Mouse model | Neuronal apoptosis, lesion volume | Reduced apoptosis and lesion volume | [3] |
| Parkinson's Disease | In vitro MPP+ model | Neuronal injury, mitochondrial dysfunction | Reduced neuronal injury and mitochondrial dysfunction | [4] |
| Alzheimer's Disease | In vitro Aβ₁₋₄₂ model | Neuronal damage, oxidative stress | Reduced neuronal damage and oxidative stress | [2] |
Table 2: Summary of the Neuroprotective Effects of this compound.
Anti-inflammatory and Analgesic Effects
Derivatives of 4-hydroxybenzoic acid have been reported to possess anti-inflammatory properties. A structurally similar compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to reduce inflammatory responses in microglial cells.[3] Furthermore, this compound has demonstrated efficacy in models of neuropathic and inflammatory pain by suppressing central sensitization.
| Assay | Model | Endpoint | Result | Reference |
| Inflammatory Pain | Formalin test | Pain behavior | Suppression of phase 2A pain behavior | [5] |
| Neuropathic Pain | Paclitaxel-induced allodynia | Mechanical and cold allodynia | Suppression of allodynia (ED₅₀: 0.93 mg/kg) | [5] |
Table 3: Analgesic Effects of this compound.
Mechanism of Action: Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways downstream of the nNOS-PSD-95 interaction.
This compound directly disrupts the binding of the N-terminal PDZ domain of nNOS to the PDZ2 domain of PSD-95. This prevents the localization of nNOS to the NMDAR complex, thereby inhibiting the calcium-dependent activation of nNOS and subsequent NO production during excitotoxic conditions.
This compound has been shown to activate the Akt/Nrf2/heme oxygenase-1 (HO-1) signaling pathway. This pathway is a crucial cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1, which helps to mitigate neuronal damage.
This compound also promotes mitochondrial function and reduces oxidative stress by activating the AMPK-PGC-1α-Sirt3 pathway. This pathway is critical for mitochondrial biogenesis and function.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects spinal cord neurons against ischemia-induced oxidative stress through AMPK-PGC-1α-Sirt3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physicochemical properties of the compound 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. Due to the limited availability of experimental data in public-domain literature, this document combines reported data with predicted values and outlines standardized experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
The fundamental physicochemical properties of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid are summarized in the table below. It is important to note that while some data is available from chemical suppliers, many key experimental values have not been found in the public literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [Calculated] |
| Molecular Weight | 328.15 g/mol | [Calculated] |
| Appearance | White to tan powder | Chemical Supplier Data |
| Predicted pKa | 3.40 ± 0.10 | [1] |
| Solubility | ≥ 5 mg/mL in DMSO (warmed to 60°C) | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols for Physicochemical Characterization
To obtain precise and reliable physicochemical data for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is increased at a steady rate (e.g., 10-20°C per minute) for a preliminary determination.
-
Once an approximate melting range is known, the measurement is repeated with a fresh sample, heating at a much slower rate (1-2°C per minute) as the expected melting point is approached.
-
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination
Determining the solubility of a compound in various solvents is critical for formulation development and understanding its behavior in biological systems.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered aqueous solutions (e.g., pH 2, 7.4, 9), ethanol, methanol, and acetone.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to separate the undissolved solid.
-
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Expression: Solubility is typically expressed in mg/mL or mol/L.
Octanol-Water Partition Coefficient (LogP) Determination
The LogP value is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other by vigorous mixing followed by separation.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a sealed flask.
-
The mixture is agitated until partitioning equilibrium is reached (e.g., 24 hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Synthesis Pathway
Caption: Proposed synthesis via reductive amination.
This pathway involves the reaction of 4-amino-2-hydroxybenzoic acid with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the target secondary amine.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and patent databases did not yield any specific information regarding the biological activity or associated signaling pathways for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. Therefore, a diagram illustrating a relevant signaling pathway, as per the core requirements, cannot be provided at this time. Further experimental investigation would be required to elucidate the biological function of this compound.
Experimental Workflow Visualization
The general workflow for determining the key physicochemical properties of a novel compound is outlined below.
Caption: Physicochemical property determination workflow.
This diagram illustrates the logical flow from compound synthesis and purification through to the determination of its fundamental physicochemical properties and final data analysis.
References
In Vitro Evaluation of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential in vitro evaluation of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, a novel compound with structural similarities to known anti-inflammatory and antimicrobial agents. This document outlines detailed experimental protocols for assessing its biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Illustrative data is presented in structured tables for clarity, and key experimental workflows and a relevant signaling pathway are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations of this compound.
Introduction
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a derivative of aminosalicylic acid, a class of compounds known for its therapeutic effects in inflammatory conditions.[1][2] The incorporation of a dichlorinated benzylamine moiety suggests the potential for modulated biological activity, possibly enhancing its anti-inflammatory properties or introducing novel cytotoxic or antimicrobial effects. A thorough in vitro evaluation is the critical first step in characterizing the pharmacological profile of this compound and determining its potential for further drug development. This guide outlines a rational, multi-faceted approach to such an evaluation.
Potential Biological Activities and In Vitro Assays
Based on its chemical structure, 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is hypothesized to possess anti-inflammatory, anticancer, and antimicrobial properties. The following in vitro assays are proposed to investigate these potential activities.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be assessed by its ability to inhibit key inflammatory mediators and pathways.
-
Cyclooxygenase (COX) Inhibition Assay: To determine if the compound inhibits COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.[2]
-
Tumor Necrosis Factor-alpha (TNF-α) Secretion Assay: To measure the compound's effect on the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.[3][4][5][6]
Anticancer Activity
The cytotoxic effects of the compound against cancer cell lines can be evaluated to determine its potential as an anticancer agent.
-
MTT Cell Viability Assay: To assess the dose-dependent cytotoxic effect of the compound on various cancer cell lines.[7][8][9][10]
Antimicrobial Activity
The compound's ability to inhibit the growth of pathogenic microorganisms can be determined using standard antimicrobial susceptibility tests.
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacterial and fungal strains.[11][12][13][14][15]
Illustrative Data Presentation
The following tables present illustrative quantitative data for the proposed in vitro assays. Note: This data is hypothetical and for demonstrative purposes only.
Table 1: Illustrative COX-1 and COX-2 Inhibition Data
| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | 0.1 | 15.2 ± 2.1 | 35.8 ± 3.5 |
| 1 | 45.7 ± 4.3 | 78.2 ± 5.1 | |
| 10 | 68.9 ± 5.8 | 92.5 ± 4.7 | |
| Celecoxib (Control) | 1 | 10.5 ± 1.5 | 95.1 ± 3.9 |
Table 2: Illustrative TNF-α Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Concentration (pg/mL) |
| 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | 1 | 850.4 ± 65.2 |
| 10 | 425.8 ± 32.7 | |
| 50 | 150.2 ± 15.9 | |
| Dexamethasone (Control) | 10 | 120.5 ± 12.1 |
| LPS Only | - | 1250.6 ± 98.4 |
| Untreated Control | - | 50.3 ± 8.2 |
Table 3: Illustrative Cytotoxicity (IC50) against Human Cancer Cell Lines
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 25.6 | 1.2 |
| A549 | 42.1 | 2.5 |
| HCT116 | 18.9 | 0.8 |
Table 4: Illustrative Antimicrobial Activity (MIC)
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 16 | 1 |
| Escherichia coli | 32 | 0.5 |
| Candida albicans | >64 | N/A |
Detailed Experimental Protocols
COX-2 Inhibition Assay (In Vitro)
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), Cayman's COX fluorescent inhibitor screening assay kit, test compound, and a fluorescent plate reader.
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the test compound dilutions or a known COX-2 inhibitor (e.g., celecoxib) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 2 minutes at 37°C.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of 535 nm and 590 nm, respectively.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
TNF-α ELISA Assay
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of recombinant TNF-α to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
After a final wash, add a TMB substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.[3][4][5][6]
-
MTT Assay for Cell Viability
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[7][8]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Visualizations
References
- 1. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. novamedline.com [novamedline.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. apec.org [apec.org]
- 15. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
In-Depth Technical Guide: 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (Closantel) - A Comprehensive Analysis of its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, more commonly known as Closantel, is a salicylanilide anthelmintic agent with a well-established history in veterinary medicine.[1][2] Emerging research has unveiled a broader spectrum of activity, suggesting its potential repositioning for various therapeutic applications. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Closantel, its mechanisms of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this multifaceted compound.
Introduction
Closantel is a synthetic salicylanilide derivative initially developed for its potent activity against parasitic trematodes and nematodes, particularly blood-feeding species like Fasciola hepatica and Haemonchus contortus.[1][3] Its primary mechanism of action in parasites is the uncoupling of oxidative phosphorylation, leading to a disruption of cellular energy metabolism and subsequent paralysis and death of the organism.[1][4][5] Recent studies have expanded the biological activity profile of Closantel, revealing its potential as an antibacterial, antiviral, and even an anti-cancer agent. This guide delves into the molecular targets and mechanisms underlying these diverse activities.
Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The hallmark of Closantel's activity is its function as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.[5] This action uncouples the electron transport chain from ATP synthesis. While the electron transport chain continues to function, the energy generated from the flow of electrons is dissipated as heat rather than being used to produce ATP, leading to a rapid depletion of the cell's primary energy currency.[5]
Key Enzymes in Parasitic Energy Metabolism
Closantel's anthelmintic efficacy is linked to its inhibition of key enzymes involved in the anaerobic respiration of many parasitic helminths. These include:
-
Succinate Dehydrogenase (Complex II): This enzyme plays a crucial role in both the citric acid cycle and the electron transport chain.
-
Fumarate Reductase: In anaerobic environments, many parasites utilize fumarate as a terminal electron acceptor in a process catalyzed by fumarate reductase. Inhibition of this enzyme is critical to Closantel's efficacy against anaerobic parasites.
Potential Therapeutic Targets
Beyond its established role as a parasiticidal agent, Closantel has demonstrated activity against a range of other biological targets, opening up new avenues for therapeutic development.
Antibacterial Activity
Closantel exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
-
Target: KinA/Spo0F System: In Bacillus subtilis, Closantel has been shown to inhibit the KinA/Spo0F two-component signaling system, which is crucial for the initiation of sporulation.[4]
Antiviral Activity
Preliminary research has indicated that Closantel may possess broad-spectrum antiviral properties. Studies have identified it as a potential agent against Canine Parvovirus.[3] The precise mechanism of its antiviral action is an active area of investigation.
Anti-Nematode Activity
-
Target: Chitinase: In the filarial nematode Onchocerca volvulus, the causative agent of river blindness, Closantel has been found to inhibit chitinase.[4][5] This enzyme is essential for the molting process of larval stages, and its inhibition disrupts the parasite's life cycle.[4][5]
Potential Anti-Cancer Activity
-
Target: Taspase1: Closantel has been identified as an allosteric inhibitor of human Taspase1, a threonine protease that is overexpressed in various cancers and plays a role in tumor progression.[6]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of Closantel.
| Target Organism/Cell Line | Assay Type | Value | Reference |
| Staphylococcus aureus (drug-resistant) | MIC | 1 µg/mL | [4] |
| Enterococcus faecium (drug-resistant) | MIC | 1 µg/mL | [4] |
| Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | [4] |
| Enterococcus faecalis | MIC | 1 µg/mL | [4] |
| Bacillus subtilis KinA/Spo0F system | IC50 | 3.8 µM | [4] |
| Human Taspase1 (cfs-Taspase1) | IC50 | 1.6 µM | [6] |
| Human Taspase1 (E. coli-Taspase1) | IC50 | 3.9 µM | [6] |
| Chang liver cells (ATP reduction) | Effective Concentration | ≥ 1 µM | [7] |
| Isolated rat liver mitochondria (RCI inhibition) | IC50 | 0.9 µM | [7] |
Table 1: Summary of In Vitro Activity of Closantel
Signaling Pathways
The primary signaling disruption caused by Closantel is the interference with cellular energy metabolism through the uncoupling of oxidative phosphorylation. This profound effect on ATP production can indirectly impact numerous downstream signaling pathways that are ATP-dependent.
In the context of its toxicity, particularly neurotoxicity, Closantel has been associated with spongiform changes in the white matter and apoptosis of retinal cells.[2][8] This suggests an induction of apoptotic signaling cascades, though the specific upstream initiators and mediators directly modulated by Closantel remain to be fully elucidated. Further research is required to map the precise signaling pathways, such as the MAPK and NF-κB pathways, that may be affected by Closantel treatment in different cell types and disease models.
Figure 1: Mechanism of oxidative phosphorylation uncoupling by Closantel.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Closantel stock solution
-
Sterile diluent
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of the Closantel stock solution in the broth medium across the wells of the 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well containing only the broth and the bacterial inoculum.
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of Closantel that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
Measurement of Mitochondrial Oxidative Phosphorylation Uncoupling
This protocol uses high-resolution respirometry to measure the effect of Closantel on mitochondrial oxygen consumption.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria or intact cells
-
Respiration medium (e.g., MiR05)
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
Closantel solution
-
FCCP (a known uncoupler, for comparison)
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add the respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria or cell suspension to the chambers.
-
Measure the basal respiration rate (State 2).
-
Add ADP to stimulate ATP synthesis and measure the phosphorylating respiration rate (State 3).
-
Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating "leak" respiration rate (State 4o).
-
Titrate Closantel into the chambers in a stepwise manner and record the oxygen consumption rate at each concentration. An increase in oxygen consumption after oligomycin addition indicates uncoupling.
-
As a positive control, add a known uncoupler like FCCP to determine the maximal uncoupled respiration rate.
Figure 2: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (Closantel) is a compound with a rich pharmacological profile. While its primary application has been in veterinary medicine as an anthelmintic agent acting through the uncoupling of oxidative phosphorylation, a growing body of evidence highlights its potential in treating bacterial and viral infections, as well as cancer. The identification of specific molecular targets such as the KinA/Spo0F system and Taspase1 provides a solid foundation for further drug development and optimization.
Future research should focus on several key areas:
-
Elucidation of Specific Signaling Pathways: A deeper understanding of how Closantel modulates specific signaling cascades beyond its general effect on energy metabolism is crucial.
-
In Vivo Efficacy and Safety: Rigorous in vivo studies are necessary to validate the therapeutic potential of Closantel for its newly identified applications and to establish its safety profile in humans.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design of new Closantel analogs with improved potency, selectivity, and reduced toxicity.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. scribd.com [scribd.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Synergy Checkerboard Assay [bio-protocol.org]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Measuring mitochondrial uncoupling protein-2 level and activity in insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Closantel; a veterinary drug with potential severe morbidity in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The compound 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, widely known as ZL006, has emerged as a significant tool compound in neuroscience research. Its ability to disrupt the protein-protein interaction (PPI) between the postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS) has paved the way for investigating the therapeutic potential of modulating this pathway in various neurological disorders. This technical guide provides an in-depth overview of the core compound, its known analogs, and the methodologies employed in their evaluation.
While the discovery of a broad range of novel analogs with detailed structure-activity relationships remains limited in publicly accessible literature, this document consolidates the existing knowledge on this compound and a related inhibitor, IC87201, to serve as a foundational resource for researchers in the field.
Core Compounds and Biological Activity
The primary focus of research in this area has been on this compound and, to a lesser extent, IC87201. These small molecules are recognized for their neuroprotective properties, stemming from their ability to inhibit the nNOS-PSD-95 interaction, which is crucial in the N-methyl-D-aspartate (NMDA) receptor signaling cascade that can lead to excitotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and IC87201 based on available in vitro and in vivo studies.
| Compound | Chemical Structure | Target | EC50 (in vitro) | ED50 (in vivo) | Therapeutic Area of Interest |
| This compound | 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | PSD-95/nNOS Interaction | 12.88 µM[1][2] | 0.93 mg/kg (paclitaxel-induced allodynia)[1][2] | Stroke, Neuropathic Pain, Traumatic Brain Injury |
| IC87201 | Not available in provided search results | PSD-95/nNOS Interaction | 23.94 µM[1][2] | 2.47 mg/kg (paclitaxel-induced allodynia)[1][2] | Neuropathic Pain |
Signaling Pathway and Mechanism of Action
This compound and its analogs act by disrupting the interaction between the PDZ domain of nNOS and the corresponding domain of PSD-95. This scaffolding interaction is essential for the efficient activation of nNOS following calcium influx through NMDA receptors. By inhibiting this interaction, these compounds reduce the production of nitric oxide (NO), a key mediator of neuronal damage in excitotoxic conditions.
Caption: Signaling pathway of PSD-95/nNOS interaction and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of novel analogs are not extensively published. However, based on the available literature for this compound and related compounds, a general workflow can be outlined.
General Synthesis of 4-((benzyl)amino)-2-hydroxybenzoic Acid Derivatives
A common synthetic route involves the reductive amination of a substituted 2-hydroxybenzaldehyde with a substituted 4-amino-2-hydroxybenzoic acid derivative.
-
Protection of Carboxylic Acid: The carboxylic acid group of 4-amino-2-hydroxybenzoic acid is typically protected, for example, as a methyl ester.
-
Reductive Amination: The protected 4-amino-2-hydroxybenzoic acid is reacted with the desired substituted 2-hydroxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final compound.
-
Purification: The final product is purified using standard techniques like column chromatography or recrystallization.
In Vitro Evaluation of PSD-95/nNOS Inhibition
A common method for assessing the inhibitory activity of compounds on the PSD-95/nNOS interaction is a protein-protein interaction assay.
-
Protein Expression and Purification: Recombinant PSD-95 and nNOS proteins, or their relevant domains, are expressed and purified.
-
Binding Assay: A variety of assay formats can be used, including AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), fluorescence polarization (FP), or surface plasmon resonance (SPR).
-
IC50 Determination: The assay is performed with varying concentrations of the test compounds to determine the half-maximal inhibitory concentration (IC50).
Caption: General experimental workflow for the discovery of PSD-95/nNOS inhibitors.
Conclusion and Future Directions
The discovery of this compound has provided a valuable chemical probe to explore the therapeutic potential of inhibiting the PSD-95/nNOS interaction. While the exploration of a wide array of novel analogs of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is not extensively documented in the public domain, the foundational knowledge of this compound's mechanism and biological activity provides a strong starting point for future medicinal chemistry efforts. Further research is warranted to systematically explore the structure-activity relationships of this scaffold to develop more potent and selective inhibitors with improved pharmacokinetic properties for the potential treatment of a range of neurological disorders. The development of such analogs will be crucial in translating the promising preclinical findings into clinically viable therapies.
References
Methodological & Application
Application Notes and Protocols for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of available information and outlines hypothetical experimental protocols for the investigation of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. Due to the limited specific data on this compound, the presented protocols and potential biological activities are based on structurally related molecules. Researchers should use this information as a guideline for designing their own experiments, with the understanding that optimization will be necessary.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | - |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | - |
| Molecular Weight | 344.15 g/mol | - |
| CAS Number | 1181226-02-7 | - |
| Physical Appearance | White to tan powder | [1] |
| Solubility | Soluble in DMSO (≥5mg/mL, warmed to 60°C) | [1] |
| Storage Temperature | 2-8°C | [1] |
Potential Biological Activities
-
Antimicrobial Activity: Many phenolic and benzoic acid derivatives show activity against a spectrum of bacteria and fungi.[4][5]
-
Antiproliferative Activity: Certain hydroxybenzoic acid derivatives have been investigated for their potential to inhibit the growth of cancer cell lines.
-
Antioxidant Activity: The phenolic hydroxyl groups suggest potential radical scavenging and antioxidant properties.[2]
Hypothetical Synthesis Protocol
The synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid can be conceptually approached via a reductive amination reaction. The following is a proposed synthetic route based on general organic chemistry principles and synthesis of similar compounds.
Caption: Proposed synthesis of the target compound.
Protocol:
-
Schiff Base Formation: In a round-bottom flask, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol. Add 3,5-dichloro-2-hydroxybenzaldehyde (1 equivalent) to the solution. The mixture is stirred at room temperature for 2-4 hours to form the corresponding Schiff base.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5-2 equivalents). Alternatively, catalytic hydrogenation (H₂ gas over Palladium on carbon) can be employed.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for assessing the biological activity of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is adapted from general methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.
References
Application Notes and Protocols: 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a derivative of 2-hydroxybenzoic acid. While specific studies on this particular molecule are not extensively documented in publicly available literature, its structural class has emerged as a promising scaffold for the development of selective sirtuin inhibitors. Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation.[1][2][3] Dysregulation of sirtuin activity has been implicated in a range of diseases, making them attractive targets for therapeutic intervention.
Recent research has identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a mitochondrial sirtuin with roles in metabolic pathways.[1][4] SIRT5 is involved in processes such as ammonia detoxification, fatty acid oxidation, and cellular respiration.[5] Its inhibition has been proposed as a potential therapeutic strategy for certain cancers and metabolic disorders.[1][2][4] Therefore, 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is presented here as a putative selective SIRT5 inhibitor for research and drug discovery purposes.
Potential Applications
Based on the established role of SIRT5 and the inhibitory potential of the 2-hydroxybenzoic acid scaffold, potential applications for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in drug discovery include:
-
Oncology: Investigation as a therapeutic agent in cancers where SIRT5 is overexpressed or plays a critical role in tumor metabolism and survival.[1][2]
-
Metabolic Diseases: Exploration of its potential to modulate metabolic pathways regulated by SIRT5, which may be relevant for conditions such as non-alcoholic fatty liver disease (NAFLD) or other metabolic syndromes.
-
Chemical Biology: Use as a chemical probe to elucidate the physiological and pathological functions of SIRT5 in various cellular models.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for a selective SIRT5 inhibitor based on the 2-hydroxybenzoic acid scaffold. This data is intended to serve as a template for the evaluation of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
| Parameter | SIRT1 | SIRT2 | SIRT3 | SIRT5 |
| IC50 (µM) | > 100 | > 100 | 50.5 | 5.2 |
| Selectivity | > 19-fold | > 19-fold | 9.7-fold | - |
Caption: Hypothetical inhibitory activity (IC50) and selectivity of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid against various human sirtuin isoforms.
Signaling Pathway
The diagram below illustrates the central role of SIRT5 in mitochondrial metabolism and how its inhibition by a compound like 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid could impact these pathways.
Caption: Proposed mechanism of SIRT5 inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid as a SIRT5 inhibitor.
Thermal Shift Assay (TSA) for Target Engagement
This protocol is adapted from methods used to identify novel SIRT5 inhibitors.[1][2]
Objective: To determine if 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid directly binds to and stabilizes the SIRT5 protein.
Materials:
-
Recombinant human SIRT5 protein
-
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES buffer (100 mM, pH 7.5)
-
NaCl (150 mM)
-
96-well qPCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a 2x protein solution of SIRT5 (e.g., 2 µM) in HEPES buffer.
-
Prepare serial dilutions of the test compound in HEPES buffer at 2x the final desired concentrations.
-
Prepare a 2x SYPRO Orange dye solution by diluting the stock 1:2500 in HEPES buffer.
-
In a 96-well plate, add 10 µL of the 2x protein solution to each well.
-
Add 10 µL of the 2x compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-protein control.
-
Add 5 µL of the 2x SYPRO Orange dye solution to each well.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Incubate at room temperature for 10 minutes.
-
Perform a melt curve analysis on a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.05 °C/s.
-
Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the compound indicates binding and stabilization.
In Vitro SIRT5 Deacylase Activity Assay
This protocol is a generic enzyme-based assay to measure the inhibitory activity of the compound against SIRT5.
Objective: To quantify the inhibitory potency (IC50) of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid on SIRT5 deacylase activity.
Materials:
-
Recombinant human SIRT5 protein
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine residue and a fluorescent reporter)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the SIRT5 enzyme to all wells except the negative control.
-
Add the SIRT5 substrate to all wells.
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37 °C for an additional period (e.g., 15 minutes).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the initial assessment of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid as a potential drug discovery candidate.
Caption: Drug discovery workflow.
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. 2-Hydroxybenzoic Acid Derivatives as Inhibitors and Degraders of Sirtuins - University of Michigan [available-inventions.umich.edu]
- 5. available-inventions.umich.edu [available-inventions.umich.edu]
High-Throughput Screening Methods for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, also known as closantel, is a salicylanilide anthelmintic drug with a primary mechanism of action involving the uncoupling of oxidative phosphorylation in parasite mitochondria.[1][2][3] This disruption of the mitochondrial proton gradient leads to a depletion of cellular ATP, ultimately causing parasite death.[4][5] Beyond its antiparasitic activity, closantel and other salicylanilides have been investigated for their potential in other therapeutic areas, with studies indicating activities such as inhibition of chitinase, modulation of the STAT3 signaling pathway, and inhibition of tubulin polymerization.[1][5][6]
These diverse biological activities make 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid and its analogs interesting candidates for drug discovery and development. High-throughput screening (HTS) is a critical tool for identifying and characterizing novel compounds with desired biological activities in a time- and cost-effective manner. This document provides detailed application notes and protocols for various HTS methods suitable for the screening and characterization of compounds related to 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
HTS for Mitochondrial Uncouplers
The primary mechanism of action of closantel is the disruption of the mitochondrial membrane potential (ΔΨm). Therefore, HTS assays that measure changes in ΔΨm are highly relevant for identifying compounds with a similar mode of action.
Fluorescence-Based Mitochondrial Membrane Potential Assay
This assay utilizes fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm results in a change in the fluorescence properties of the dye. JC-1 and JC-10 are ratiometric dyes commonly used for this purpose. In healthy, polarized mitochondria, these dyes form aggregates that emit red/orange fluorescence. Upon mitochondrial depolarization, the dyes revert to their monomeric form and emit green fluorescence.[7][8]
Experimental Protocol: JC-10 Mitochondrial Membrane Potential Assay
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds, including 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid as a positive control, and a vehicle control (e.g., DMSO). Add the compounds to the cells and incubate for the desired time (e.g., 1-24 hours). A known mitochondrial uncoupler like FCCP or CCCP should be used as a positive control for assay validation.[7]
-
Dye Loading: Prepare the JC-10 working solution according to the manufacturer's instructions. Remove the compound-containing medium from the cells and add the JC-10 working solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a multi-mode plate reader.
-
J-aggregates (healthy, polarized mitochondria): Excitation ~540 nm / Emission ~590 nm (orange/red).
-
J-monomers (depolarized mitochondria): Excitation ~490 nm / Emission ~525 nm (green).
-
-
Data Analysis: Calculate the ratio of red/green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
| Compound ID | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % Inhibition of ΔΨm |
| Vehicle | - | 50000 | 5000 | 10.0 | 0 |
| Test Cmpd 1 | 1 | 45000 | 7500 | 6.0 | 40 |
| Test Cmpd 1 | 10 | 20000 | 20000 | 1.0 | 90 |
| Closantel | 10 | 22000 | 18000 | 1.22 | 87.8 |
| FCCP | 10 | 10000 | 30000 | 0.33 | 96.7 |
High-Throughput Oxygen Consumption Rate (OCR) Assay
Mitochondrial uncoupling leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient. HTS-compatible methods are available to measure OCR in real-time.
Experimental Protocol: Extracellular O2 Consumption Assay
-
Cell Seeding: Seed cells in a 96- or 384-well plate.
-
Assay Reagent Addition: Add the extracellular O2 consumption reagent, a phosphorescent probe that is quenched by oxygen, to each well.
-
Compound Addition: Add test compounds and controls.
-
Sealing: Seal each well with a high-sensitivity mineral oil to limit the back diffusion of ambient oxygen.[9][10]
-
Kinetic Measurement: Measure the phosphorescence signal over time using a fluorescence plate reader with time-resolved fluorescence capabilities. As cells consume oxygen, the quenching of the probe decreases, leading to an increase in signal.
-
Data Analysis: The rate of signal increase is proportional to the OCR.
Data Presentation
| Compound ID | Concentration (µM) | OCR (pmol/min) | % Increase in OCR |
| Vehicle | - | 150 | 0 |
| Test Cmpd 2 | 1 | 225 | 50 |
| Test Cmpd 2 | 10 | 450 | 200 |
| Closantel | 10 | 420 | 180 |
Experimental Workflow for Mitochondrial Uncoupler Screening
Caption: Workflow for a fluorescence-based mitochondrial membrane potential HTS assay.
HTS for Chitinase Inhibitors
Closantel has been shown to inhibit chitinase in some parasites.[1][5] Chitinases are enzymes that degrade chitin, a component of the exoskeleton of insects and the cell walls of fungi. Inhibitors of these enzymes have potential as antifungal or antiparasitic agents.
Experimental Protocol: Fluorescence-Based Chitinase Inhibition Assay
This assay utilizes a fluorogenic chitinase substrate, such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside, which releases a fluorescent product upon cleavage by chitinase.
-
Reagent Preparation: Prepare assay buffer, a solution of purified chitinase, and the fluorogenic substrate.
-
Compound Dispensing: Dispense test compounds and controls (e.g., a known chitinase inhibitor and a vehicle control) into a 96- or 384-well plate.
-
Enzyme Addition: Add the chitinase solution to all wells except the negative control wells.
-
Pre-incubation: Incubate the plate for a short period to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the chitinase activity.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percent inhibition for each compound relative to the vehicle control.
Data Presentation
| Compound ID | Concentration (µM) | Reaction Velocity (RFU/min) | % Inhibition | IC50 (µM) |
| Vehicle | - | 1000 | 0 | - |
| Test Cmpd 3 | 1 | 750 | 25 | 5.2 |
| Test Cmpd 3 | 10 | 200 | 80 | |
| Known Inhibitor | 5 | 100 | 90 | 1.5 |
HTS for STAT3 Signaling Pathway Inhibitors
Salicylanilides have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer.[6] HTS assays for STAT3 inhibitors can be designed to measure different points in the signaling cascade.
STAT3 Reporter Gene Assay
This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter. Inhibition of the STAT3 pathway leads to a decrease in reporter gene expression and, consequently, a decrease in the luminescent signal.[2]
Experimental Protocol: STAT3 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase vector (for normalization). Alternatively, use a stable cell line expressing the reporters.
-
Cell Seeding: Seed the transfected cells into a 96- or 384-well white, clear-bottom plate.
-
Compound Treatment: Add test compounds and controls and incubate.
-
Pathway Stimulation: Stimulate the STAT3 pathway by adding a known activator, such as Interleukin-6 (IL-6).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of STAT3 activity for each compound.
Data Presentation
| Compound ID | Concentration (µM) | Normalized Luciferase Activity | % Inhibition |
| Vehicle | - | 100 | 0 |
| Test Cmpd 4 | 1 | 60 | 40 |
| Test Cmpd 4 | 10 | 15 | 85 |
| Known STAT3 Inhibitor | 10 | 20 | 80 |
High-Content Screening (HCS) for STAT3 Phosphorylation
This imaging-based assay directly measures the phosphorylation of STAT3 at Tyrosine 705 (pSTAT3), a key step in its activation, and its subsequent nuclear translocation.[1][5]
Experimental Protocol: pSTAT3 HCS Assay
-
Cell Seeding and Treatment: Seed cells in an HCS-compatible plate and treat with compounds and controls as described above.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-6).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol.
-
Immunostaining: Incubate the cells with a primary antibody against pSTAT3 (Tyr705) followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the nuclear intensity of the pSTAT3 signal.
-
Data Analysis: Calculate the percent inhibition of pSTAT3 nuclear translocation.
References
- 1. High-Content pSTAT3/1 Imaging Assays to Screen for Selective Inhibitors of STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin polymerization assay using >97% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. hellobio.com [hellobio.com]
- 8. youtube.com [youtube.com]
- 9. abcam.cn [abcam.cn]
- 10. abcam.com [abcam.com]
Application Notes: Quantitative Analysis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a halogenated derivative of aminosalicylic acid. Its structural similarity to known anti-inflammatory and antiparasitic agents, such as salicylanilides, suggests its potential as a therapeutic agent. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
Two primary analytical techniques are proposed for the quantification of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid:
-
HPLC-UV: A robust and widely available technique suitable for routine analysis and quality control of bulk drug substances and pharmaceutical formulations.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and tissue homogenates.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in bulk powder and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of salicylic acid derivatives, a wavelength in the range of 230-254 nm is recommended for initial screening and optimization.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for a hypothetical formulation):
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Method Validation Parameters (Expected Performance):
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Expected performance characteristics are summarized in the table below.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow: HPLC-UV Analysis
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for determining the concentration of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in complex biological matrices such as plasma.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable due to the acidic protons.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions would be selected for quantification (quantifier) and confirmation (qualifier).
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum analyte signal.
-
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Standard Solution (1000 µg/mL): Prepared as described for the HPLC-UV method.
-
Working Standard Solutions: Serially dilute the stock solution in a suitable solvent (e.g., methanol) to prepare spiking solutions.
-
Calibration Standards and QC Samples: Spike the working standard solutions into a blank biological matrix (e.g., plasma) to prepare calibration standards covering the expected concentration range (e.g., 1 - 1000 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.
4. Method Validation Parameters (Expected Performance):
The method should be validated according to regulatory guidelines for bioanalytical method validation.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Expected Specification |
| Linearity (R²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Experimental Workflow: LC-MS/MS Bioanalysis
Potential Signaling Pathway Involvement
Given its structural similarity to salicylic acid derivatives and salicylanilides, 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid may exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Hypothesized NF-κB Signaling Pathway Inhibition
Application Notes and Protocols for the Pan-Raf Inhibitor: 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a potent pan-Raf kinase inhibitor. The Raf kinases (A-Raf, B-Raf, and C-Raf) are critical components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in human cancers, often through mutations in the BRAF gene (e.g., V600E) or upstream components like RAS. As a pan-Raf inhibitor, this compound is designed to suppress the activity of various forms of Raf kinases, including wild-type and common mutant variants, thereby inhibiting downstream signaling and blocking the proliferation of cancer cells dependent on this pathway.
These application notes provide detailed protocols for developing biochemical and cell-based assays to characterize the activity of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the development of targeted kinase inhibitors.
Key Applications
-
Biochemical Assays: Determination of IC50 values against wild-type and mutant Raf kinase isoforms.
-
Cellular Assays: Measurement of on-target pathway inhibition by quantifying phosphorylated ERK (p-ERK) levels in cells.
-
Antiproliferative Assays: Assessment of the compound's effect on the viability and growth of cancer cell lines, particularly those with known BRAF mutations.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
This table presents example IC50 values for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid against key Raf kinase isoforms. Data is typically generated using luminescence-based kinase assays.
| Kinase Target | IC50 (nM) | Assay Method |
| B-Raf (V600E) | 2.4 | Luminescence Kinase Assay[1] |
| B-Raf (wild-type) | 8.3 | Luminescence Kinase Assay[1] |
| C-Raf (wild-type) | 1.4 | Luminescence Kinase Assay[1] |
Table 2: Cellular Activity Profile
This table summarizes the compound's activity in cellular models. The EC50 for p-ERK inhibition reflects target engagement in a cellular context, while the GI50 indicates the antiproliferative effect.
| Cell Line | Genotype | Cellular EC50 (p-ERK Inhibition, nM) | GI50 (Cell Viability, nM) | Assay Method |
| A375 | B-Raf V600E | 15 | 50 | In-Cell Western / CellTiter-Glo® |
| WiDr | B-Raf V600E | 25 | 80 | Western Blot / Crystal Violet Assay |
| HCT116 | KRAS G13D | 115 | 250 | In-Cell Western / CellTiter-Glo®[2] |
Signaling Pathway and Experimental Workflows
MAPK Signaling Pathway Inhibition
The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of intervention for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. The inhibitor blocks the kinase activity of Raf, preventing the phosphorylation and activation of MEK, which in turn halts the phosphorylation of ERK.
Caption: Inhibition of the RAF kinases by the compound blocks downstream signaling.
Experimental Workflow: Compound Characterization
This workflow outlines the sequential process for evaluating a novel Raf inhibitor, from initial biochemical screening to cellular activity assessment.
References
standard operating procedures for handling 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of the research compound 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. Due to the limited publicly available data on this specific molecule, the following procedures are based on general laboratory safety principles and information from structurally similar compounds. Researchers should exercise caution and perform their own risk assessments before use.
Compound Information
| Property | Value | Reference |
| Chemical Name | 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | |
| CAS Number | 1181226-02-7 | [1] |
| Appearance | White to tan powder | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | ≥5mg/mL in DMSO (warmed to 60°C) | [1] |
| Predicted pKa | 3.40 ± 0.10 | [1] |
Safety Precautions and Handling
Based on the safety data sheets of structurally related compounds such as 4-amino-3-hydroxybenzoic acid and 3,5-dichloro-2-hydroxybenzoic acid, 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid should be handled with care.[2][3] It is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is 2-8°C.[1]
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of the compound into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved.
-
If necessary, warm the solution to 60°C to aid dissolution.[1]
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for testing the effect of the compound on cultured cells.
Materials:
-
Cultured cells in appropriate growth medium
-
Multi-well cell culture plates (e.g., 96-well)
-
Compound stock solution (prepared as in 3.1)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound stock solution in cell culture medium to achieve the final desired concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess the cellular response using a suitable assay (e.g., measure cell viability, gene expression, or protein levels).
-
For viability assays, add the reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Analyze the data to determine the effect of the compound on the cells.
Visualization
Caption: General workflow for in vitro experiments.
References
Practical Guide to Using 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a synthetic compound with significant potential in inflammation research. Its structural similarity to known anti-inflammatory agents suggests it may play a crucial role in modulating inflammatory pathways. This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of this compound, particularly its anti-inflammatory effects in vitro.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C14H11Cl2NO4 | PubChem |
| Molecular Weight | 328.15 g/mol | PubChem |
| Appearance | White to tan powder | ChemicalBook[1] |
| Solubility | Soluble in DMSO (≥5mg/mL with warming) | ChemicalBook[1] |
| Storage | 2-8°C | ChemicalBook[1] |
Biological Activity and Mechanism of Action
While specific data for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is emerging, research on analogous compounds provides strong evidence for its mechanism of action. A closely related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to exhibit potent anti-inflammatory properties in microglial cells. The primary mechanism of action is believed to be the inhibition of the Lipopolysaccharide (LPS)-induced inflammatory response through the downregulation of key signaling pathways.
The proposed mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. In response to inflammatory stimuli like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. By inhibiting the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, and p38) and preventing the nuclear translocation of NF-κB, 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid can effectively attenuate the inflammatory response.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. The synthesis is typically achieved through the reductive amination of 4-aminosalicylic acid with 3,5-dichloro-2-hydroxybenzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low or No Product Formation | 1. Incomplete imine formation. 2. Deactivation of the reducing agent. 3. Low reactivity of the amine or aldehyde. | 1. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Consider the addition of a catalytic amount of acetic acid to promote imine formation.[1][2] 2. Ensure anhydrous reaction conditions, as sodium triacetoxyborohydride (STAB) is moisture-sensitive.[3][4] Use freshly opened or properly stored reagents. 3. For less reactive substrates, a Lewis acid catalyst such as Ti(iPrO)₄ or ZnCl₂ may improve yields.[4] |
| SYN-002 | Presence of Unreacted Starting Materials | 1. Insufficient equivalents of the reducing agent. 2. Short reaction time. | 1. Increase the molar equivalents of the reducing agent (e.g., 1.5-2.0 equivalents of STAB). 2. Extend the reaction time and monitor progress by TLC. |
| SYN-003 | Formation of Side Products (e.g., Overalkylation) | The primary amine product reacts further with the aldehyde. | This is less common in reductive amination than in direct alkylation.[5] However, if observed, a stepwise procedure (formation and isolation of the imine, followed by reduction) can be a superior alternative.[6] |
| SYN-004 | Difficult Purification of the Final Product | 1. Co-precipitation of the product with unreacted starting materials or byproducts. 2. Similar polarities of the product and impurities. | 1. Employ an acid-base extraction to separate the amphoteric product from non-polar impurities. 2. If column chromatography is necessary, consider a gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid). Recrystallization from a suitable solvent can also be effective. |
Frequently Asked Questions (FAQs)
1. What is the general reaction scheme for the synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid?
The synthesis is a reductive amination reaction. 4-aminosalicylic acid is reacted with 3,5-dichloro-2-hydroxybenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine product.
2. Which reducing agent is most suitable for this reaction?
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a commonly used and highly selective reducing agent for reductive aminations.[3][4] It is milder than other borohydrides and can be used in the presence of the aldehyde without significant reduction of the carbonyl group.[5] Other options include sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄), though NaBH₄ may also reduce the starting aldehyde if not added carefully after imine formation is complete.[4][5]
| Reducing Agent | Typical Solvent | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | High selectivity, mild conditions.[3][4] | Moisture sensitive.[3][4] |
| Sodium cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Not sensitive to water.[4] | Highly toxic. |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less expensive. | Can reduce the starting aldehyde.[4] |
3. What are the critical parameters to control for improving the yield?
-
Purity of Starting Materials: Ensure the 4-aminosalicylic acid and 3,5-dichloro-2-hydroxybenzaldehyde are pure. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: Particularly when using STAB, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents to prevent decomposition of the reducing agent.[3]
-
Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures may lead to the formation of byproducts.
-
pH: For some reductive aminations, maintaining a slightly acidic pH can facilitate imine formation. This can be achieved by the addition of a catalytic amount of acetic acid.[1][2]
4. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation of the starting materials, the imine intermediate, and the final product. The spots can be visualized under UV light.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Materials:
-
4-Aminosalicylic acid
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminosalicylic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: Add 3,5-dichloro-2-hydroxybenzaldehyde (1.0-1.2 eq) to the suspension.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine. Monitor the reaction by TLC.
-
Reduction: Once the imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed (typically 4-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
Safety Information
-
4-Aminosalicylic acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[14][15][16][17][18]
-
3,5-Dichloro-2-hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[8][19][20]
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes burns.[3][10][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted in accordance with institutional safety policies and procedures.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. aksci.com [aksci.com]
- 14. carlroth.com [carlroth.com]
- 15. 4-Aminosalicylic acid - Safety Data Sheet [chemicalbook.com]
- 16. szabo-scandic.com [szabo-scandic.com]
- 17. lobachemie.com [lobachemie.com]
- 18. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
troubleshooting 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
1. What is the basic chemical information for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid?
| Property | Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ |
| Molecular Weight | 328.15 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8°C, desiccate |
2. What are the solubility characteristics of this compound?
| Solvent | Solubility | Notes |
| DMSO | ≥ 5 mg/mL | Warming to 60°C may be required for complete dissolution.[1] |
| Water | Sparingly soluble | Solubility of aromatic carboxylic acids in water is generally low and decreases with increasing molecular mass.[2][3] |
| Methanol | Moderately soluble | - |
| Ethanol | Moderately soluble | - |
3. What is the predicted pKa of this compound?
The predicted pKa is approximately 3.40 ± 0.10.[1] This acidic pKa is attributed to the carboxylic acid group.
4. Is this compound stable in solution?
Phenolic compounds can be susceptible to oxidation, especially at high pH.[4][5] It is recommended to prepare fresh solutions and store them protected from light. For long-term storage, consider storing solutions at -20°C or -80°C. The stability of phenolic compounds is also affected by temperature and the presence of oxygen.[6]
Troubleshooting Guides
Synthesis & Purification
Q1: My synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid resulted in a low yield. What are the common causes?
Low yields in the synthesis of similar aromatic amino acids can be attributed to several factors:
-
Incomplete reaction: Ensure all starting materials are pure and the reaction is monitored to completion (e.g., by TLC).
-
Side reactions: The presence of multiple reactive functional groups (hydroxyl, amino, carboxylic acid) can lead to side products. Protecting groups may be necessary for the amino and/or hydroxyl functions during certain reaction steps.
-
Purification losses: The product may be partially lost during workup or purification. Check all aqueous layers and filtration media for your product.[7]
-
Oxidation: Phenolic compounds can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
Q2: I am having trouble purifying the compound by column chromatography. What can I do?
-
Peak Tailing: This is a common issue with acidic and polar compounds on silica gel.[8]
-
Mobile Phase Modifier: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
-
Poor Resolution:
-
Optimize Solvent System: Experiment with different solvent systems to improve the separation of your product from impurities. A gradient elution may be necessary.
-
Q3: My HPLC analysis shows a broad or tailing peak for the compound. How can I improve the peak shape?
Similar to column chromatography, peak tailing in HPLC is often due to interactions between the analyte and the stationary phase.[8][9]
-
Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the carboxylic acid (pKa ≈ 3.4) to ensure it is in its neutral form.
-
Ion-Pairing Agent: If working at a higher pH, consider adding an ion-pairing reagent to the mobile phase.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time.[10]
Cell-Based Assays
Q4: I am not observing the expected biological activity in my cell-based assay. What could be the issue?
-
Compound Solubility: Ensure the compound is fully dissolved in your final assay medium. Precipitation of the compound will lead to an inaccurate concentration and reduced activity. It is recommended to first dissolve the compound in DMSO and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Compound Stability: As a phenolic compound, it may degrade in the cell culture medium over the course of the experiment.[4] Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action. If you hypothesize an effect on a specific signaling pathway, ensure the cell line has a constitutively active or inducible form of that pathway.
-
Assay Interference: The compound itself may interfere with the assay readout.[11] For example, some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS).[11] Run appropriate controls, including the compound in a cell-free assay system, to check for interference.
Q5: My cell viability assay results are inconsistent. What are the potential causes?
Inconsistent results in cell viability assays can stem from several sources:[12][13]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound Precipitation: Visually inspect the wells under a microscope to ensure the compound has not precipitated.
-
Incubation Time: Optimize the incubation time with the compound. Too short an incubation may not be sufficient to observe an effect, while a very long incubation could lead to non-specific toxicity or compound degradation.
-
Reagent Handling: Ensure proper mixing and incubation of assay reagents as per the manufacturer's instructions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Solubility
-
Prepare a stock solution of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in DMSO at a high concentration (e.g., 10 mg/mL). Warming to 60°C may be necessary.[1]
-
Serially dilute the stock solution in the desired solvent (e.g., water, PBS, cell culture medium).
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative assessment, incubate the dilutions for a set period (e.g., 2 hours) at the experimental temperature.
-
Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Western Blotting for Phospho-STAT3 Inhibition
Given that structurally similar compounds inhibit the STAT3 signaling pathway, this protocol outlines a method to assess the inhibitory effect of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid on STAT3 phosphorylation.[14]
-
Cell Culture and Treatment:
-
Plate cells known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a plausible mechanism of action for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid as an inhibitor of the STAT3 signaling pathway, a known target for compounds with similar structures.[7][14][15]
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
Experimental Workflow
The diagram below outlines a typical workflow for screening and characterizing small molecule inhibitors like 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Caption: Workflow for small molecule inhibitor screening.
References
- 1. Small molecule inhibitors of STAT3 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hplc.eu [hplc.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
Technical Support Center: Optimizing Assay Conditions for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in various assays. The content is tailored for researchers, scientists, and drug development professionals.
I. Compound Profile and Handling
Chemical Structure:
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
Physical and Chemical Properties:
| Property | Value | Reference |
| Storage Temperature | 2-8°C | [1] |
| Solubility | ≥5 mg/mL in DMSO (with warming to 60°C) | [1] |
| Appearance | White to tan powder | [1] |
II. Biological Target and Mechanism of Action
Based on the structural similarity to other known inhibitors, the primary biological target of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is believed to be the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Specifically, it is hypothesized to inhibit the function of the SH2 domain of STAT3, thereby preventing its dimerization and subsequent downstream signaling.[2][3]
STAT3 Signaling Pathway Diagram:
Caption: The STAT3 signaling pathway and the proposed point of inhibition.
III. Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address potential issues during experimentation.
A. General Compound Handling and Solubility
Q1: My compound is not dissolving properly in DMSO. What should I do?
A1: 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid has a reported solubility of ≥5 mg/mL in DMSO, which may require warming to 60°C.[1] If you are still experiencing issues:
-
Ensure you are using high-purity, anhydrous DMSO.
-
Gently warm the solution in a water bath at 60°C for a short period.
-
Vortex the solution intermittently during warming.
-
Prepare a stock solution at a slightly lower concentration if solubility remains a problem.
Q2: I observe precipitation of the compound when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause compound precipitation when diluted.
-
Serial Dilutions: Perform serial dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer. This gradual change in solvent composition can help maintain solubility.
-
Pluronic F-127: For cell-based assays, you can add a small amount of Pluronic F-127 (a non-ionic surfactant) to your final dilution buffer to help maintain the solubility of hydrophobic compounds. A final concentration of 0.01-0.1% is a good starting point.
-
Pre-warming Buffer: Warming your assay buffer slightly before adding the compound can sometimes help.
B. Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
Q3: My fluorescence polarization signal is very low or non-existent. What could be the cause?
A3: Low FP signal can be due to several factors:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore on your labeled peptide.
-
Low Peptide Concentration: The concentration of your fluorescently labeled peptide may be too low. Ensure you are using a concentration that gives a stable and measurable signal.
-
Peptide Degradation: The fluorescent peptide may have degraded. Store it protected from light and at the recommended temperature.
-
Instrument Settings: Optimize the gain and other settings on your fluorescence plate reader to enhance the signal.
Q4: I am not seeing a change in polarization upon adding the STAT3 protein.
A4: This indicates a problem with the binding of the fluorescent peptide to the STAT3 protein:
-
Inactive Protein: The STAT3 protein may be inactive or misfolded. Ensure it has been stored correctly and handled gently to avoid denaturation. It's advisable to test a new batch of protein.
-
Incorrect Buffer Conditions: The pH, salt concentration, and presence of reducing agents in your assay buffer can significantly impact protein-ligand binding. Ensure your buffer composition is optimal for STAT3 activity.
-
Insufficient Protein Concentration: The concentration of STAT3 may be too low to cause a significant shift in polarization. Try titrating the protein concentration to find the optimal level.
FP Assay Workflow Diagram:
Caption: A typical workflow for a fluorescence polarization assay.
C. STAT3 Luciferase Reporter Assay
Q5: I am observing high background luminescence in my negative control wells.
A5: High background can be caused by:
-
Cell Health: Unhealthy or dying cells can lead to leaky membranes and non-specific luciferase activity. Ensure your cells are healthy and plated at the optimal density.
-
Reagent Quality: The luciferase substrate may be old or of poor quality. Use a fresh, high-quality substrate.
-
Promoter Leakiness: The STAT3-responsive promoter in your reporter construct may have some basal activity. This is normal to some extent, but if it is excessively high, you may need to consider a different reporter construct or cell line.
Q6: The fold induction of luciferase activity upon stimulation is low.
A6: A low signal-to-background ratio can be due to:
-
Suboptimal Stimulation: The concentration of the stimulating cytokine (e.g., IL-6) may be too low or the stimulation time too short. Optimize both the concentration and duration of cytokine treatment.
-
Cell Density: The number of cells per well can affect the overall signal. Titrate the cell number to find the optimal density for a robust response.
-
Reporter Construct Transfection Efficiency: If using a transiently transfected reporter, low transfection efficiency will result in a weak signal. Optimize your transfection protocol. For long-term studies, consider creating a stable cell line.
Logical Troubleshooting for Luciferase Assay:
Caption: A troubleshooting guide for low luciferase assay signal.
IV. Experimental Protocols
A. STAT3-SH2 Domain Fluorescence Polarization (FP) Assay
Objective: To determine the ability of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence plate reader capable of measuring FP
Protocol:
-
Prepare a 10 mM stock solution of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 nM).
-
In a 384-well plate, add 10 µL of assay buffer to all wells.
-
Add 100 nL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a mix of the fluorescent peptide and STAT3 protein in assay buffer. The final concentration of the peptide should be at its Kd for STAT3, and the STAT3 concentration should be sufficient to give a robust FP signal.
-
Add 10 µL of the peptide/protein mix to the wells containing the compound.
-
For the negative control (no binding), add 10 µL of the fluorescent peptide only (no STAT3).
-
For the positive control (maximum binding), add 10 µL of the peptide/protein mix to wells with DMSO.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
B. STAT3 Luciferase Reporter Gene Assay
Objective: To measure the inhibition of STAT3-mediated gene transcription by 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in a cellular context.
Materials:
-
A human cell line that responds to IL-6 stimulation (e.g., HepG2, U2OS)
-
A luciferase reporter plasmid containing a STAT3-responsive element (e.g., SIE - sis-inducible element)
-
Transfection reagent
-
Recombinant human IL-6
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfect the cells with the STAT3 luciferase reporter plasmid according to the manufacturer's protocol. It is also recommended to co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Allow the cells to recover and express the reporter for 24-48 hours.
-
Prepare serial dilutions of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat the cells with the diluted compound or vehicle (medium with DMSO) for 1-2 hours.
-
Stimulate the cells with an optimized concentration of IL-6 (e.g., 10-50 ng/mL) for 6-8 hours. Include a non-stimulated control.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
If a normalization reporter was used, measure its activity as well.
-
Calculate the fold induction of luciferase activity and the percentage of inhibition by the compound.
V. Quantitative Data Summary
The following table provides representative IC50 values for known STAT3 inhibitors in various assays. This data can be used as a reference for your own experiments.
| Compound | Assay Type | Cell Line / Target | IC50 (µM) | Reference |
| Stattic | FP (SH2 domain) | Recombinant STAT3 | >100 | [4] |
| S3I-201 | FP (SH2 domain) | Recombinant STAT3 | 7.39 | [4] |
| BP-1-102 | FP (SH2 domain) | Recombinant STAT3 | 0.504 (Kd) | [5] |
| LLL12 | Cell Viability | MDA-MB-231 | 0.16 | [6] |
| WP1066 | Cell Viability | MDA-MB-231 | 2.51 | [6] |
Disclaimer: This information is intended for research use only. The protocols provided are general guidelines and may require optimization for your specific experimental conditions. Always refer to the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 [mdpi.com]
- 2. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved via a reductive amination of 4-amino-2-hydroxybenzoic acid with 3,5-dichloro-2-hydroxybenzaldehyde.
Experimental Workflow Overview
Technical Support Center: Overcoming Solubility Challenges with 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid?
A1: The compound is a white to tan powder. Experimental data on its aqueous solubility is limited. However, it is known to have a solubility of ≥5 mg/mL in dimethyl sulfoxide (DMSO) when warmed to 60°C[1]. The predicted pKa of the compound is approximately 3.40[1], suggesting it is an acidic compound.
Q2: I am observing poor solubility of the compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: For initial troubleshooting of poor aqueous solubility, consider the following:
-
pH Adjustment: As a weakly acidic compound, its solubility can be significantly influenced by pH. Increasing the pH of the solution above its pKa will deprotonate the carboxylic acid and phenolic groups, forming a more soluble salt.
-
Use of Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area. This can be achieved through techniques like micronization.
Q3: Can salt formation be used to improve the solubility of this compound?
A3: Yes, salt formation is a common and effective strategy for increasing the solubility of acidic drugs[2]. Since 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is an acidic compound, creating a salt with a suitable base (e.g., sodium or potassium hydroxide) can significantly enhance its aqueous solubility.
Q4: Are there other advanced techniques to consider if basic troubleshooting fails?
A4: If initial methods are insufficient, you can explore the following advanced techniques:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods such as melt extrusion or spray drying.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.
Physicochemical Properties and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [3][4] |
| Molecular Weight | 328.15 g/mol | [3] |
| Predicted pKa | 3.40 ± 0.10 | [1] |
| Solubility in DMSO | ≥5 mg/mL (warmed to 60°C) | [1] |
| Appearance | White to tan powder | [1] |
Experimental Protocols
Protocol 1: Solubility Determination via pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid to a known volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Enhancement of Solubility using Co-solvents
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v).
-
Solubility Measurement: Determine the solubility of the compound in each co-solvent mixture following the steps outlined in Protocol 1 (equilibration, separation, and quantification).
-
Data Analysis: Plot the solubility of the compound against the percentage of the co-solvent to identify the optimal co-solvent and concentration for solubilization.
Experimental Workflow for Solubility Enhancement
References
- 1. 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid CAS#: 1181226-02-7 [m.chemicalbook.com]
- 2. "Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stabl" by Matthew G. Donahue, Nicholas G. Jentsch et al. [aquila.usm.edu]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite - 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (C14H11Cl2NO4) [pubchemlite.lcsb.uni.lu]
refining protocols for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
1. What are the basic properties of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid?
4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is a white to tan powder. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1] |
| Molecular Weight | 328.15 g/mol | [1] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | ≥5mg/mL in DMSO (with warming to 60°C) | [2] |
| pKa (Predicted) | 3.40 ± 0.10 | [2] |
2. What is a potential synthesis route for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid?
A potential synthesis could involve the reductive amination of 4-amino-2-hydroxybenzoic acid with 3,5-dichloro-2-hydroxybenzaldehyde. This is a common method for forming secondary amines from a primary amine and an aldehyde.
3. How should I prepare stock solutions of this compound?
Given its solubility, it is recommended to prepare stock solutions in DMSO. For a 10 mM stock solution, dissolve 3.28 mg of the compound in 1 mL of DMSO. Warming to 60°C may be necessary to fully dissolve the compound[2]. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4. What are the potential biological activities of this compound?
While specific studies on this compound are limited, related hydroxybenzoic acid derivatives have shown a range of biological activities, including antimicrobial and cytotoxic effects. For instance, the isomeric compound 3,5-dichloro-2-hydroxybenzoic acid has demonstrated cytotoxicity in mammalian cell lines[3].
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction; degradation of starting materials or product. | - Ensure starting materials are pure and dry.- Optimize reaction time and temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure product after synthesis | Presence of unreacted starting materials or side products. | - Utilize column chromatography for purification.- Recrystallize the product from a suitable solvent system.- Confirm purity using analytical techniques such as NMR and Mass Spectrometry. |
| Difficulty in dissolving the compound | Compound has low solubility in the chosen solvent. | - Use DMSO for initial stock solutions, with gentle warming if necessary[2].- For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous solution. Note the final DMSO concentration in your experiment. |
Cell-Based Assays
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent compound concentration.- Edge effects in multi-well plates. | - Use a consistent cell seeding protocol.- Prepare fresh dilutions of the compound from a stock solution for each experiment.- Avoid using the outer wells of multi-well plates, or fill them with sterile media/PBS. |
| High background signal | - Interference of the compound with the assay reagents.- Contamination of cell cultures. | - Run a control with the compound in cell-free media to check for interference.- Regularly test cell cultures for mycoplasma contamination. |
| No observable effect of the compound | - Compound is not active at the tested concentrations.- Compound has precipitated out of solution. | - Perform a dose-response experiment over a wide range of concentrations.- Visually inspect the media in the wells for any signs of precipitation after adding the compound. |
Experimental Protocols
General Synthesis Protocol (Hypothetical)
This protocol is a generalized procedure for the synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid via reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) and 3,5-dichloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Reaction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), to the solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Acidify the solution to a pH of approximately 2-3 with dilute HCl.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Cell Viability Assay Protocol
This protocol is adapted from a study on the cytotoxic effects of a related isomer, 3,5-dichloro-2-hydroxybenzoic acid[3].
-
Cell Seeding: Seed mammalian cells (e.g., Chinese hamster ovary cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or resazurin assay, to determine the percentage of viable cells according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Quantitative Data
The following table presents hypothetical IC₅₀ values for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid against two cancer cell lines after 48 hours of treatment, based on typical results for similar compounds.
| Cell Line | IC₅₀ (µM) |
| HeLa | 15.2 |
| A549 | 28.5 |
Visualizations
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid CAS#: 1181226-02-7 [m.chemicalbook.com]
- 3. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the research and development of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Section 1: Synthesis and Purification
The synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid typically proceeds via a reductive amination reaction between 4-aminosalicylic acid and 3,5-dichlorosalicylaldehyde. This section addresses common issues that may arise during this process.
dot
Caption: Proposed synthetic workflow for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is a reliable starting protocol for the synthesis?
A1: A common approach is the reductive amination of 4-aminosalicylic acid with 3,5-dichlorosalicylaldehyde. A general protocol is provided below.
| Parameter | Value |
| Reactants | 4-aminosalicylic acid (1.0 eq), 3,5-dichlorosalicylaldehyde (1.1 eq) |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) (1.5 eq) |
| Solvent | Methanol |
| Catalyst | Acetic acid (catalytic amount) |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
Experimental Protocol: Reductive Amination
-
Dissolve 4-aminosalicylic acid in methanol in a round-bottom flask.
-
Add 3,5-dichlorosalicylaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture with dilute HCl to a pH of ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: My reaction is not proceeding to completion. What are some common causes?
A2: Incomplete reactions can be due to several factors:
-
Inactive Reducing Agent: Sodium cyanoborohydride is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions.
-
Insufficient Imine Formation: The initial formation of the imine is crucial. Ensure the catalytic acid is added and allow sufficient time for imine formation before adding the reducing agent.
-
Steric Hindrance: The dichlorinated aldehyde is sterically hindered, which can slow down the reaction. Consider increasing the reaction time or slightly elevating the temperature (e.g., to 40°C).
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: Common side products in this reaction include:
-
Unreacted Starting Materials: 4-aminosalicylic acid and 3,5-dichlorosalicylaldehyde.
-
Over-alkylation: The secondary amine product can potentially react with another molecule of the aldehyde, though this is less likely under these conditions.
-
Reduction of the Aldehyde: The reducing agent may reduce the starting aldehyde to the corresponding alcohol (3,5-dichloro-2-hydroxybenzyl alcohol).
dot
Caption: Potential side reactions in the synthesis.
Section 2: Solubility and Stability
The physicochemical properties of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid can present challenges in its handling and formulation.
Frequently Asked Questions (FAQs) - Solubility and Stability
Q1: What are the recommended solvents for this compound?
A1: Based on its structure, the compound is expected to be poorly soluble in water and non-polar organic solvents. It is likely to have better solubility in polar aprotic solvents.
| Solvent Class | Predicted Solubility | Examples |
| Polar Aprotic | High | DMSO, DMF |
| Polar Protic | Moderate to Low | Methanol, Ethanol |
| Non-polar | Very Low | Hexane, Toluene |
| Aqueous | pH-dependent, generally low | Water, Buffers |
Q2: How can I improve the aqueous solubility of the compound?
A2: Several strategies can be employed to enhance aqueous solubility:
-
pH Adjustment: The compound has both acidic (carboxylic acid and phenolic hydroxyls) and basic (secondary amine) functional groups. Solubility can be increased at pH values above the pKa of the acidic groups or below the pKa of the basic group.
-
Use of Co-solvents: Adding a water-miscible organic solvent like DMSO or ethanol can improve solubility.
-
Formulation with Excipients: For biological assays, formulating the compound with solubilizing agents such as cyclodextrins may be necessary.
Q3: Is the compound stable in solution?
A3: Phenolic compounds, especially those with electron-withdrawing groups like chlorine, can be susceptible to oxidation, particularly at alkaline pH and in the presence of light. It is recommended to store solutions in the dark and at low temperatures (2-8°C). For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Caption: Potential mechanisms of interference in fluorescence-based assays.
Q3: Are there other potential artifacts to be aware of in cell-based assays?
A3: Yes, other potential issues include:
-
Non-specific Binding: The compound may bind non-specifically to proteins or other cellular components, leading to off-target effects.
-
Cytotoxicity: At higher concentrations, the compound may exhibit cytotoxicity that is not related to the specific mechanism of action being studied. It is crucial to determine the cytotoxic concentration range of the compound in your cell line of interest and work below that threshold for mechanistic studies.
| Potential Issue | Recommended Action |
| Autofluorescence | Run compound-only controls and subtract background. |
| Fluorescence Quenching | Perform quenching controls; consider alternative assay formats. |
| Non-specific Binding | Use appropriate controls (e.g., inactive structural analogs). |
| Cytotoxicity | Determine the TC50/CC50 and work at non-toxic concentrations. |
Technical Support Center: Enhancing the Stability of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in solution?
A1: The stability of phenolic compounds like 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in solution is primarily influenced by several factors, including pH, exposure to light, temperature, presence of oxygen, and the presence of metal ions.[1] These factors can lead to oxidative degradation, hydrolysis, or other chemical modifications of the molecule.
Q2: What is the recommended storage temperature for solutions of this compound?
Q3: How does pH impact the stability of the compound?
A3: The pH of the solution is a critical factor. Phenolic compounds are generally more stable under acidic pH conditions.[3] Alkaline conditions can promote the oxidation of phenolic hydroxyl groups, leading to degradation. For catechins, a pH of 4-5 was associated with greater stability than alkaline or more acidic conditions.[4] It is recommended to determine the optimal pH for your specific application through a pH stability study.
Q4: Is the compound sensitive to light?
A4: Yes, phenolic compounds are often sensitive to light. Exposure to sunlight has been shown to be a significant factor in the degradation of some phenolics.[5] Therefore, it is crucial to protect solutions of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid from light by using amber vials or by working in a dark environment.
Q5: Can the choice of solvent affect the stability of the compound?
A5: Yes, the solvent system can influence the stability of the compound. The provided information indicates that 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is soluble in DMSO with warming.[2] When preparing solutions, it is important to use high-purity solvents and to consider the potential for solvent-mediated degradation. For aqueous solutions, the use of buffers is recommended to maintain a stable pH.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed in solution.
This guide provides a systematic approach to identifying and mitigating the rapid degradation of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in solution.
Caption: Troubleshooting workflow for addressing compound degradation.
Quantitative Data Summary: General Strategies for Phenolic Compound Stabilization
| Parameter | Recommended Condition/Action | Rationale |
| pH | Maintain acidic pH (e.g., pH 4-5) | Enhances stability of phenolic compounds.[3][4] |
| Light | Store in amber vials or in the dark | Prevents photodegradation.[5] |
| Temperature | Store at 2-8°C | Minimizes thermal degradation.[2] |
| Oxygen | Use de-gassed solvents; blanket with inert gas (N₂) | Prevents oxidative degradation.[4] |
| Metal Ions | Add chelating agents (e.g., EDTA) | Prevents metal-catalyzed oxidation.[4] |
| Antioxidants | Add antioxidants (e.g., ascorbic acid) | Inhibits oxidative degradation.[4] |
Issue 2: How to monitor the stability of the compound and its degradation products.
To effectively monitor the stability, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.
Experimental Protocol: HPLC Method for Stability Assessment
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A suggested starting gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (a wavelength scan is recommended).
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a known concentration with the desired solution for the stability study.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Inject the sample into the HPLC system.
-
Monitor the peak area of the parent compound and the formation of any new peaks (degradation products).
-
The percentage of the remaining parent compound can be calculated to determine the stability.
-
Experimental Protocol: Total Phenolic Content Assay (Folin-Ciocalteu Method)
This method can be used as a general indicator of the total phenolic content, which may decrease upon degradation.
-
Reagents:
-
Folin-Ciocalteu reagent.
-
20% Sodium carbonate (Na₂CO₃) solution.
-
Gallic acid standard solutions.
-
-
-
To 100 µL of the sample extract, add 5 mL of deionized water and 0.5 mL of Folin-Ciocalteu reagent.
-
Allow the mixture to equilibrate for 5 minutes.
-
Neutralize the solution by adding 1.5 mL of 20% Na₂CO₃ and mix thoroughly.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 765 nm using a spectrophotometer.
-
Quantify the total phenolic content by comparing the absorbance to a gallic acid standard curve.
-
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid based on its chemical structure and the known reactivity of phenolic compounds.
Caption: Potential degradation pathways of the target compound.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid CAS#: 1181226-02-7 [m.chemicalbook.com]
- 3. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Biological Assays of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in biological assays. The information provided is based on established methodologies for similar compounds, particularly those targeting the STAT3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the likely biological target of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid?
A1: Based on its structural similarity to other known inhibitors, the primary biological target is likely the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a key mediator of cytokine and growth factor signaling, and its aberrant activation is implicated in various cancers. Therefore, assays related to the STAT3 signaling pathway are recommended.
Q2: What are the initial assays to assess the biological activity of this compound?
A2: A tiered approach is recommended. Start with a cell viability or cytotoxicity assay in a relevant cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-231, DU145). If the compound shows activity, proceed to more specific assays such as a STAT3 phosphorylation assay (Western blot or ELISA) to confirm target engagement and a STAT3 reporter gene assay to measure the inhibition of STAT3 transcriptional activity.
Q3: What solvents should be used to dissolve the compound for in vitro assays?
A3: 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is reported to be soluble in DMSO (≥5mg/mL with warming to 60°C).[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I be sure that the observed effects are specific to STAT3 inhibition?
A4: To demonstrate specificity, consider the following experiments:
-
STAT3 Rescue/Overexpression: Overexpress STAT3 in your target cells and assess if this rescues the phenotypic effects of your compound.
-
Upstream/Downstream Signaling: Investigate the phosphorylation status of upstream kinases (e.g., JAK2, EGFR) and the expression of downstream STAT3 target genes (e.g., c-Myc, Cyclin D1, Survivin). A specific STAT3 inhibitor should not affect upstream signaling but should modulate downstream gene expression.
-
Counter-screening: Test your compound against other related signaling pathways to rule out off-target effects.
Troubleshooting Guides
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, XTT)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Low signal or no dose-response | Compound is inactive at the tested concentrations. | Test a wider range of concentrations. |
| Incorrect assay incubation time. | Optimize the incubation time for your specific cell line and compound. | |
| Cell density is too low or too high. | Determine the optimal cell seeding density for your assay. | |
| High background signal | Contamination of cell culture. | Regularly check for and treat any microbial contamination. |
| Compound precipitates in the media. | Check the solubility of your compound in the final assay medium. If necessary, adjust the DMSO concentration or use a different solvent system. |
STAT3 Phosphorylation Assay (Western Blot)
| Problem | Possible Cause | Solution |
| No or weak p-STAT3 signal | Low basal p-STAT3 levels in the cell line. | Use a cell line with known high constitutive STAT3 activation or stimulate cells with a cytokine like IL-6 or EGF before treatment. |
| Inefficient protein extraction. | Use a lysis buffer containing phosphatase inhibitors and keep samples on ice.[2] | |
| Poor antibody quality. | Use a validated antibody for p-STAT3 (Tyr705) and total STAT3. | |
| Inconsistent total STAT3 levels | Unequal protein loading. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Normalize to a loading control like β-actin or GAPDH. |
| Multiple non-specific bands | Antibody concentration is too high. | Titrate the primary antibody to the optimal concentration. |
| Insufficient blocking or washing. | Increase the blocking time and/or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Increase the number and duration of washes.[3] |
STAT3 Reporter Gene Assay
| Problem | Possible Cause | Solution |
| Low luciferase signal | Low transfection efficiency. | Optimize the transfection protocol for your cell line (e.g., DNA to reagent ratio, cell density). |
| Inappropriate promoter in the reporter construct. | Use a reporter construct with a well-characterized STAT3-responsive element. | |
| High background luminescence | "Leaky" promoter in the reporter construct. | Use a negative control vector with a minimal promoter to determine the baseline signal. |
| Compound interferes with luciferase enzyme. | Perform a counter-screen with purified luciferase enzyme to check for direct inhibition. | |
| High variability | Inconsistent transfection efficiency. | Co-transfect with a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
STAT3 Phosphorylation Assay (Western Blot)
-
Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Densitometrically quantify the p-STAT3 and total STAT3 bands and express the results as a ratio of p-STAT3 to total STAT3.
STAT3 Reporter Gene Assay
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the compound.
-
Cell Lysis: After the desired incubation period (e.g., 18-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of STAT3 inhibition relative to the stimulated control.
Quantitative Data Summary
Disclaimer: Specific quantitative data for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is not publicly available. The following table provides data for known STAT3 inhibitors with similar structural motifs or mechanisms of action for reference.
| Compound | Assay Type | Cell Line | IC50 / Kd |
| S3I-201 | STAT3 DNA-binding activity | - | IC50: 86 µM |
| BP-1-102 | STAT3 binding affinity | - | Kd: 300 nM |
| Stattic | STAT3 SH2 domain binding | - | IC50: 5.1 µM |
Visualizations
Caption: Experimental workflow for characterizing 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Caption: Proposed mechanism of action via inhibition of the STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
Uncharted Territory: The Inhibitory Profile of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid Remains Undefined
Despite a comprehensive search of available scientific literature and databases, detailed information regarding the specific biological targets and inhibitory activity of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is not currently available. This lack of public data precludes a direct comparative analysis against known inhibitors as requested.
The core of any comparative guide for a bioactive compound is the availability of quantitative data on its performance, such as its half-maximal inhibitory concentration (IC50) or binding affinity (Ki) against a specific biological target. For 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, such data does not appear to be published in the public domain.
While the structural motifs of the molecule, namely the salicylic acid and the dichlorinated benzylamine moieties, suggest potential for biological activity, any specific claims about its inhibitory profile would be purely speculative without supporting experimental evidence.
Potential Avenues for Investigation Based on Structural Homology
Based on the chemical structure of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, one could hypothesize potential, yet unproven, areas of inhibitory action.
-
Salicylic Acid Derivatives: The 2-hydroxybenzoic acid core is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. It is plausible that the compound could exhibit some level of COX inhibition.
-
Benzylamino Moiety: The benzylamino group, particularly with halogen substitutions, is found in various compounds with diverse biological activities. The dichloro-substitution on the benzyl ring could influence binding to various enzymatic pockets.
The Path Forward: The Need for Empirical Data
To facilitate a meaningful comparison and create the requested guide, the following experimental data for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid would be essential:
-
Target Identification: Initial screening assays to identify the primary biological target(s) of the compound are necessary. This could involve broad-panel enzymatic assays or cell-based screening approaches.
-
Quantitative Inhibition Assays: Once a target is identified, detailed enzymatic or cellular assays are required to determine key inhibitory parameters (e.g., IC50, Ki).
-
Mechanism of Action Studies: Experiments to elucidate how the compound inhibits its target (e.g., competitive, non-competitive, uncompetitive) would provide crucial insights.
Without this fundamental information, a "Comparison Guide" would lack the objective, data-driven foundation required for a scientific audience.
Illustrative Signaling Pathway and Experimental Workflow
While we cannot provide a specific pathway for the compound , the following diagrams illustrate a generic signaling pathway that a hypothetical inhibitor might target and a typical experimental workflow for its characterization.
Caption: A generic kinase signaling cascade leading to cell proliferation, with a hypothetical inhibitor targeting a downstream kinase.
Caption: A typical workflow for characterizing a novel enzyme inhibitor, from synthesis to comparative data analysis.
Validating the Anti-Inflammatory Potential of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of the novel compound 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. Due to the current absence of published biological data for this specific molecule, this document outlines a systematic experimental workflow. The proposed anti-inflammatory mechanism, based on its structural similarity to aminosalicylates, is the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) and the subsequent inhibition of the pro-inflammatory NF-κB signaling pathway. This guide details the necessary experimental protocols and establishes a basis for comparison with existing anti-inflammatory agents.
Proposed Mechanism of Action: A Dual Anti-Inflammatory Pathway
The central hypothesis posits that 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid functions as an anti-inflammatory agent by modulating two key signaling pathways. Firstly, it is proposed to activate PPAR-γ, a nuclear receptor known to upregulate anti-inflammatory genes. Secondly, this activation is expected to lead to the downstream inhibition of the NF-κB pathway, a critical mediator of the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines like TNF-α.
Caption: Proposed dual anti-inflammatory mechanism of action.
A Phased Approach to Experimental Validation
A structured, multi-tiered experimental workflow is recommended to systematically evaluate the compound's biological activity. This approach begins with foundational biochemical and cellular assays and progresses towards more complex functional readouts.
Caption: A tiered workflow for experimental validation.
Quantitative Data Comparison
The following tables are designed for the systematic recording and comparison of experimental results. Data for the target compound should be benchmarked against well-characterized aminosalicylates and standard positive controls.
Table 1: Comparative PPAR-γ Activation
| Compound | EC50 (µM) | Maximum Activation (%) |
| 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | To be determined | To be determined |
| 5-Aminosalicylic acid (5-ASA) | ~30 - 50 | Reference |
| Rosiglitazone (Positive Control) | ~0.1 - 1 | 100 |
Table 2: Comparative NF-κB Inhibition
| Compound | IC50 (µM) |
| 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | To be determined |
| 4-Aminosalicylic acid (4-ASA) | To be determined |
| 5-Aminosalicylic acid (5-ASA) | ~10 - 30 |
| Sulfasalazine | ~100 - 500 |
| Bay 11-7082 (Positive Control) | ~1 - 10 |
Table 3: Comparative TNF-α Secretion Inhibition
| Compound | IC50 (µM) |
| 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | To be determined |
| 4-Aminosalicylic acid (4-ASA) | To be determined |
| 5-Aminosalicylic acid (5-ASA) | ~20 - 100 |
| Dexamethasone (Positive Control) | ~0.01 - 0.1 |
Detailed Experimental Protocols
PPAR-γ Reporter Gene Assay
Objective: To quantify the ability of the target compound to activate the PPAR-γ nuclear receptor.
Methodology:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Reagents:
-
Expression plasmid for a GAL4-PPAR-γ ligand-binding domain fusion protein.
-
Luciferase reporter plasmid with GAL4 upstream activation sequences.
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Lipofectamine 3000 or a similar transfection reagent.
-
Dual-luciferase reporter assay system.
-
Rosiglitazone as a positive control.
-
-
Procedure:
-
Co-transfect HEK293 cells with the GAL4-PPAR-γ expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid.
-
Allow cells to recover for 24 hours post-transfection.
-
Treat the transfected cells with a dose range of the target compound, 5-ASA, and rosiglitazone.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
Plot the normalized data as a function of compound concentration to determine the EC50 value.
-
NF-κB Reporter Gene Assay
Objective: To measure the inhibitory effect of the target compound on the transcriptional activity of NF-κB.
Methodology:
-
Cell Line: HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.
-
Reagents:
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α) as the inflammatory stimulus.
-
Luciferase assay reagent.
-
Bay 11-7082 or a similar IKK inhibitor as a positive control.
-
-
Procedure:
-
Seed the NF-κB reporter cell line in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the target compound, 4-ASA, 5-ASA, sulfasalazine, and the positive control for 1-2 hours.
-
Stimulate the cells with TNF-α (typically 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity.
-
Calculate the percent inhibition of NF-κB activity relative to the TNF-α-stimulated control and determine the IC50 value.
-
TNF-α Secretion Assay
Objective: To assess the ability of the target compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Methodology:
-
Cell Line: THP-1 human monocytic cell line.
-
Reagents:
-
Phorbol 12-myristate 13-acetate (PMA) to differentiate monocytes into macrophage-like cells.
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Human TNF-α ELISA kit.
-
Dexamethasone as a positive control.
-
-
Procedure:
-
Treat THP-1 cells with a low concentration of PMA (e.g., 50-100 ng/mL) for 48 hours to induce differentiation into adherent macrophage-like cells.
-
Wash the cells and incubate in fresh, PMA-free media for 24 hours.
-
Pre-treat the differentiated cells with a dose range of the target compound, 4-ASA, 5-ASA, and dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and secretion.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Determine the percent inhibition of TNF-α secretion and calculate the IC50 value.
-
comparative analysis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid derivatives
A comprehensive comparative analysis of a wide range of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid derivatives is not available in the public domain. The existing research primarily focuses on a single derivative, ZL006, and its potential as a neuroprotective agent. However, a limited comparison can be drawn between this compound and a structurally related compound, IC87201, based on available biochemical and pharmacological studies.
This guide provides a comparative overview of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (this compound) and 2-((1H-benzo[d][1][2][3]triazol-5-ylamino)methyl)-4,6-dichlorophenol (IC87201). Both compounds have been investigated as inhibitors of the interaction between neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein 95 (PSD-95), a key interaction implicated in excitotoxic neuronal damage in conditions like ischemic stroke.
Chemical Structures and Properties
A fundamental aspect of any comparative analysis is the examination of the chemical structures of the compounds . This compound is a derivative of 4-aminosalicylic acid, while IC87201 possesses a distinct benzotriazole moiety. These structural differences likely influence their physicochemical properties and biological activities.
| Compound | Chemical Structure | Molecular Formula |
| This compound | 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | C₁₄H₁₁Cl₂NO₄ |
| IC87201 | 2-((1H-benzo[d][1][2][3]triazol-5-ylamino)methyl)-4,6-dichlorophenol | C₁₃H₁₀Cl₂N₄O |
Comparative Biological Activity
Both this compound and IC87201 were initially proposed to act by disrupting the nNOS-PSD-95 protein-protein interaction, thereby reducing excessive nitric oxide production and subsequent neurotoxicity. However, subsequent biochemical investigations have challenged this direct mechanism of action.
A key study by Bach et al. (2015) using fluorescence polarization, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy found that neither this compound nor IC87201 directly interact with the PDZ domains of nNOS or PSD-95 under the tested in vitro conditions.[2] This suggests that their observed neuroprotective effects may be mediated through an alternative or indirect mechanism.
Despite the questions surrounding their precise molecular targets, both compounds have demonstrated neuroprotective effects in preclinical models. This compound has been shown to reduce infarct volume and improve neurological outcomes in rodent models of ischemic stroke.[1] Similarly, IC87201 has been reported to have therapeutic potential in reducing stroke-induced brain damage.
The following table summarizes the available comparative data, primarily from the study by Bach et al. (2015), which focused on the lack of direct binding to the proposed targets.
| Assay | This compound Result | IC87201 Result | Reference |
| Binding to nNOS-PDZ (ITC) | No significant binding | No significant binding | Bach et al., 2015 |
| Binding to PSD-95 PDZ1/2 (FP) | No inhibition | No inhibition | Bach et al., 2015 |
| Binding to PSD-95 PDZ3 (FP) | No inhibition | No inhibition | Bach et al., 2015 |
Experimental Protocols
Detailed experimental protocols for the synthesis and a key biochemical assay are provided below.
Synthesis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (this compound)
A general synthetic route for this compound involves the reductive amination of 4-amino-2-hydroxybenzoic acid with 3,5-dichloro-2-hydroxybenzaldehyde.
Materials:
-
4-amino-2-hydroxybenzoic acid
-
3,5-dichloro-2-hydroxybenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4-amino-2-hydroxybenzoic acid and 3,5-dichloro-2-hydroxybenzaldehyde in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the Schiff base.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding
This protocol outlines the general procedure used to assess the binding of this compound and IC87201 to the nNOS-PDZ domain as described by Bach et al. (2015).
Materials:
-
Purified nNOS-PDZ protein
-
This compound or IC87201 dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO)
-
ITC instrument (e.g., MicroCal ITC200)
Procedure:
-
Prepare a solution of the nNOS-PDZ protein (typically in the low micromolar range) in the desired buffer.
-
Prepare a solution of the ligand (this compound or IC87201) at a concentration approximately 10-fold higher than the protein concentration in the same buffer.
-
Degas both the protein and ligand solutions to remove any dissolved air bubbles.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the initially proposed signaling pathway and a general workflow for evaluating potential inhibitors.
References
Unraveling the Mechanism of Action: A Comparative Analysis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid (ZL006)
For Immediate Release
This guide provides a comprehensive analysis of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, commonly known as ZL006, a small molecule investigated for its neuroprotective properties. Initially lauded as a specific inhibitor of the neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95) interaction, recent evidence presents a more nuanced picture of its mechanism of action. This report offers a comparative overview of this compound and a structurally similar compound, IC87201, summarizing key experimental findings and providing detailed protocols for researchers in neuropharmacology and drug development.
Executive Summary
This compound and the related compound IC87201 have been central to research aimed at mitigating excitotoxicity, a key pathological process in neurological disorders such as ischemic stroke. The primary hypothesis has been that these compounds disrupt the nNOS-PSD-95 protein-protein interaction, which is crucial for the N-methyl-D-aspartate receptor (NMDAR)-mediated production of nitric oxide (NO), a key signaling molecule in excitotoxic neuronal death.
While initial studies supported this direct inhibitory mechanism, subsequent detailed biochemical and biophysical investigations have challenged this view. This guide will objectively present the available data, including both the evidence for the downstream effects of this compound on NO signaling and the counterevidence regarding its direct interaction with the nNOS-PSD-95 complex.
Comparative Data on this compound and IC87201
The following table summarizes the key quantitative data for this compound and its primary comparator, IC87201. It is important to note the conflicting findings regarding their direct inhibitory activity on the nNOS-PSD-95 interaction.
| Parameter | This compound | IC87201 | Reference |
| Reported IC50 (NMDA-induced cGMP production) | Not explicitly reported, but shown to suppress cGMP formation | ~2.7 µM | [1] |
| Fluorescence Polarization (FP) Assay | No inhibition of nNOS-PDZ/PSD-95-PDZ2 interaction observed up to 2.9 mM | No inhibition of nNOS-PDZ/PSD-95-PDZ2 interaction observed up to 1.8 mM | Bach A, et al. (2015) |
| Isothermal Titration Calorimetry (ITC) | No direct binding to nNOS-PDZ or PSD-95 PDZ1-2 domains detected | No direct binding to nNOS-PDZ or PSD-95 PDZ1-2 domains detected | Bach A, et al. (2015) |
| 1H-15N HSQC NMR | No significant chemical shift perturbations in nNOS-PDZ or PSD-95 PDZ2 upon addition of the compound | No significant chemical shift perturbations in nNOS-PDZ or PSD-95 PDZ2 upon addition of the compound | Bach A, et al. (2015) |
| In vivo efficacy | Neuroprotective in rodent models of ischemic stroke | Attenuates NMDA-induced thermal hyperalgesia and shows efficacy in models of chronic pain | [2] |
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed signaling pathway of NMDA receptor-mediated excitotoxicity and the hypothesized intervention point of this compound.
Caption: Experimental workflow for investigating the mechanism of action of this compound and its alternatives.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to assess the mechanism of action of this compound and IC87201, primarily based on the work of Bach et al. (2015).
Fluorescence Polarization (FP) Assay
-
Objective: To determine if this compound or IC87201 can directly disrupt the interaction between the PDZ domain of nNOS and the second PDZ domain of PSD-95.
-
Methodology:
-
A fluorescently labeled peptide tracer that binds to the PDZ domain of PSD-95 is used.
-
In the absence of an inhibitor, the binding of the tracer to the larger PSD-95 protein results in a high fluorescence polarization signal.
-
The ability of nNOS-PDZ to displace the tracer from PSD-95-PDZ2 is first confirmed, establishing the assay's validity.
-
This compound and IC87201 are then titrated into the assay mixture.
-
A decrease in fluorescence polarization would indicate that the compound is disrupting the interaction.
-
-
Results: Neither this compound nor IC87201 showed any significant inhibition of the nNOS-PDZ/PSD-95-PDZ2 interaction at concentrations up to 2.9 mM and 1.8 mM, respectively.
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the direct binding affinity of this compound and IC87201 to the isolated PDZ domains of nNOS and PSD-95.
-
Methodology:
-
A solution of the compound (this compound or IC87201) is titrated into a solution containing the target protein (nNOS-PDZ or PSD-95 PDZ1-2).
-
The heat change upon binding is measured.
-
A detectable heat change would allow for the calculation of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
-
Results: No significant heat changes were observed upon titration of either this compound or IC87201 into solutions of nNOS-PDZ or PSD-95 PDZ1-2, indicating a lack of direct binding.
1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
-
Objective: To detect binding events by observing changes in the chemical environment of the protein's backbone amides upon addition of the compound.
-
Methodology:
-
15N-labeled nNOS-PDZ or PSD-95 PDZ2 is prepared.
-
A baseline 1H-15N HSQC spectrum of the protein is acquired.
-
This compound or IC87201 is added to the protein sample.
-
A second HSQC spectrum is acquired.
-
Binding of the compound would cause chemical shift perturbations in the signals of the amino acid residues at the binding site.
-
-
Results: No significant chemical shift perturbations were observed in the spectra of either nNOS-PDZ or PSD-95 PDZ2 upon the addition of this compound or IC87201.
NMDA-stimulated cGMP Production Assay in Cultured Neurons
-
Objective: To assess the functional effect of this compound and IC87201 on the downstream signaling cascade of NMDAR activation.
-
Methodology:
-
Primary neuronal cultures are prepared.
-
The cells are pre-incubated with various concentrations of this compound or IC87201.
-
The neurons are then stimulated with NMDA to activate the NMDAR-nNOS pathway.
-
The intracellular concentration of cyclic guanosine monophosphate (cGMP), a downstream product of NO signaling, is measured using an appropriate assay (e.g., ELISA).
-
-
Results: IC87201 was shown to dose-dependently reduce NMDA-induced cGMP production with an IC50 of approximately 2.7 µM[1]. This compound has also been reported to suppress NMDA-stimulated cGMP formation.
Conclusion and Future Directions
The available evidence presents a compelling yet complex picture of the mechanism of action of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (this compound). While it demonstrates clear functional effects in cellular and in vivo models by reducing the downstream consequences of NMDAR-mediated excitotoxicity, rigorous biochemical and biophysical studies have failed to confirm its role as a direct inhibitor of the nNOS-PSD-95 interaction.
This discrepancy suggests several possibilities:
-
Alternative Binding Site: this compound and IC87201 may bind to a different site on nNOS, PSD-95, or another protein within the signaling complex, allosterically modulating the nNOS-PSD-95 interaction.
-
Indirect Mechanism: The compounds might act on an upstream or parallel pathway that influences the NMDAR-nNOS signaling cascade.
-
Cellular Context Dependence: The inhibitory effect may only manifest in the complex environment of a living cell, requiring factors or post-translational modifications not present in the in vitro binding assays.
For researchers and drug developers, this highlights the critical importance of employing a multi-faceted approach to mechanism of action studies. While functional assays provide valuable information on a compound's efficacy, direct target engagement must be validated through rigorous biophysical methods. Future research should focus on identifying the true molecular target of this compound and IC87201 to better understand their therapeutic potential and to guide the development of next-generation neuroprotective agents.
References
Independent Verification of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid's Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of known RAF kinase inhibitors, offering a framework for the independent verification of the properties of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. While specific experimental data for 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is not publicly available, this document details the necessary experimental protocols and presents comparative data for established compounds in the same class.
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in many cancers. Small molecule inhibitors targeting RAF kinases have emerged as important therapeutic agents. This guide focuses on the characterization of potential RAF inhibitors, using established compounds as benchmarks.
Comparative Analysis of RAF Kinase Inhibitors
To provide a context for the evaluation of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, the following table summarizes the inhibitory activity (IC50) of several well-characterized RAF inhibitors against different RAF isoforms and common mutants. This data is essential for understanding the potency and selectivity of new chemical entities.
| Compound Name | Target(s) | B-Raf (wild-type) IC50 (nM) | B-Raf (V600E) IC50 (nM) | c-Raf (Raf-1) IC50 (nM) | Reference |
| Sorafenib | Multi-kinase inhibitor | 22 | 38 | 6 | [1] |
| Vemurafenib (PLX4032) | B-RafV600E selective | >10-fold selective for mutant | 31 | - | [1] |
| Dabrafenib (GSK2118436) | B-RafV600E selective | 7-fold less potent than mutant | 0.7 | 5.0 | [1] |
| Regorafenib (BAY 73-4506) | Multi-kinase inhibitor | - | - | 1.5 | [2] |
| PLX-4720 | B-RafV600E selective | 10-fold selective for mutant | 13 | - | [2] |
| LY3009120 | Pan-RAF inhibitor | 9.1 | 5.8 | 15 | [2] |
| GDC-0879 | B-Raf selective | - | 0.13 | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocol: In Vitro RAF Kinase Inhibition Assay
This section details a generalized protocol for determining the in vitro inhibitory activity of a test compound, such as 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, against RAF kinases. Commercial kits, such as the B-Raf(V600E) Kinase Assay Kit from BPS Bioscience, provide a standardized method for such evaluations.[1][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific RAF kinase isoform (e.g., B-Raf, B-RafV600E, c-Raf).
Materials:
-
Recombinant human RAF kinase (e.g., B-RafV600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid) dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 5x Kinase Assay Buffer. A typical buffer may contain 200 mM Tris-HCl (pH 7.4), 100 mM MgCl2, and 0.5 mg/ml BSA. Add fresh DTT to a final concentration of 250 µM before use.
-
Dilute the recombinant RAF kinase and substrate to their optimal concentrations in 1x Kinase Dilution Buffer.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in DMSO, followed by a final dilution in 1x Kinase Assay Buffer.
-
-
Assay Reaction:
-
Add the diluted RAF kinase to the wells of the microplate.
-
Add the serially diluted test compound or positive control to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "blank" control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 40-45 minutes).[2][4]
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Caption: Workflow for in vitro RAF kinase inhibition assay.
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid CAS#: 1181226-02-7 [m.chemicalbook.com]
- 3. Raf kinase B and/or C inhibitors reported in Deciphera Pharmaceuticals patents | BioWorld [bioworld.com]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationship Studies of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, a molecule of significant interest in neuroprotective and anti-inflammatory research. This compound, also known as ZL006, is a known inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD-95). This interaction is a key signaling node implicated in glutamate-induced excitotoxicity and neuroinflammation.
While a comprehensive, publicly available SAR study detailing a wide range of analogs of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is limited, this guide synthesizes the existing data on the lead compound and related molecules. It further provides detailed experimental protocols for key biological assays to facilitate further research and development in this area.
Quantitative Data on Key Compounds
The primary mechanism of action for the lead compound is the disruption of the nNOS-PSD-95 interaction. Quantitative data for the lead compound and an alternative inhibitor, IC87201, are presented below.
| Compound | Structure | Target | Assay | Activity (EC50/IC50) | Reference |
| 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (this compound) | nNOS-PSD-95 Interaction | AlphaScreen | 12.88 µM | [1] | |
| IC87201 | ![]() | nNOS-PSD-95 Interaction | AlphaScreen | 23.94 µM | [1] |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) | Structure not publicly available | Anti-inflammatory | LPS-stimulated microglia | Inhibits NO, PGE2, iNOS, COX-2 | |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Inhibition | Luciferase Assay | 15 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided to enable researchers to conduct comparative studies.
1. nNOS-PSD-95 Protein-Protein Interaction Assay (AlphaLISA)
This protocol is a representative method for quantifying the inhibition of the nNOS-PSD-95 interaction.
-
Materials:
-
Recombinant His-tagged nNOS (PDZ domain)
-
Recombinant GST-tagged PSD-95 (PDZ domains 1 and 2)
-
AlphaLISA® Glutathione Acceptor Beads
-
AlphaLISA® Ni-NTA Donor Beads
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates
-
Test compounds (e.g., this compound analogs)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing His-nNOS and GST-PSD-95 to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a suspension of AlphaLISA Glutathione Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of AlphaLISA Ni-NTA Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.
-
Calculate IC50 values from the resulting dose-response curves.
-
2. Anti-inflammatory Activity Assay: Measurement of Nitric Oxide Production in LPS-stimulated Microglial Cells (Griess Assay)
This protocol details a common method to assess the anti-inflammatory potential of the test compounds.
-
Materials:
-
BV-2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing with the standard curve.
-
Mandatory Visualizations
Caption: General workflow for structure-activity relationship studies.
Caption: nNOS-PSD-95 signaling pathway and point of intervention.
Caption: LPS-induced inflammatory pathway in microglial cells.
References
Specificity Assessment of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (NSC228155): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, also known as NSC228155. This small molecule has been identified as a dual-activity compound, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and an inhibitor of the CREB-binding protein (CBP)/p300 KIX domain interaction with the kinase-inducible domain (KID) of CREB. This document presents a comprehensive analysis of its specificity, supported by experimental data and detailed protocols, to aid researchers in evaluating its potential as a chemical probe or therapeutic lead.
Dual Biological Activities of NSC228155
NSC228155 exhibits two distinct biological functions:
-
EGFR Activation: It acts as an allosteric activator of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial for cell proliferation and signaling.
-
KIX-KID Interaction Inhibition: It potently inhibits the protein-protein interaction between the KIX domain of the transcriptional coactivators CBP/p300 and the KID domain of the transcription factor CREB, a key interaction in gene regulation.
This dual activity necessitates a careful assessment of its specificity to understand its cellular effects and to guide its application in research and drug development.
Comparative Analysis of Biological Activity
To objectively evaluate the specificity of NSC228155, its activity is compared against established modulators for each of its targets: Epidermal Growth Factor (EGF) for EGFR activation and Naphthol AS-E as a known inhibitor of the KIX-KID interaction.
Table 1: EGFR Activation Profile
| Compound | Target | Assay System | Readout | Potency (EC50) |
| NSC228155 | EGFR | MDA-MB-468 cells | Tyr1068 Phosphorylation | 52 µM |
| Epidermal Growth Factor (EGF) | EGFR | MDA-MB-468 cells | EGFR Phosphorylation | 4.7 nM[1] |
Table 2: KIX-KID Interaction Inhibition Profile
| Compound | Target | Assay Type | Potency (IC50) |
| NSC228155 | KIX-KID Interaction | Biochemical Assay | 0.36 µM |
| Naphthol AS-E | KIX-KID Interaction | Biochemical Assay | 2.90 µM[2] |
| Naphthol AS-E | KIX-KID Interaction | Cell-based Assay | 2.26 µM[2] |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental procedures used to assess the activity of NSC228155 are provided below.
Experimental Protocols
Protocol 1: EGFR Phosphorylation Western Blot Assay
This protocol details the procedure for assessing the activation of EGFR by measuring its phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture MDA-MB-468 cells in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 12-16 hours prior to treatment to reduce basal EGFR activity.
-
Treat cells with varying concentrations of NSC228155 or EGF for the desired time points (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software. The level of phosphorylated EGFR is expressed as a ratio to total EGFR or the loading control.
Protocol 2: KIX-KID Inhibition Fluorescence Polarization (FP) Competition Assay
This protocol describes a biochemical assay to measure the inhibition of the KIX-KID protein-protein interaction.
1. Reagents and Materials:
-
Purified KIX domain of CBP/p300.
-
A fluorescently labeled peptide derived from the KID domain of CREB (the "tracer").
-
NSC228155 and other test compounds.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare a solution of the KIX protein and the fluorescently labeled KID peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal, typically with the KIX concentration near the Kd of the interaction and the tracer concentration as low as possible while maintaining a good signal-to-noise ratio.
-
In the 384-well plate, add a fixed volume of the KIX-tracer mixture to each well.
-
Add varying concentrations of NSC228155 or other competitor compounds to the wells. Include controls for no inhibition (vehicle only) and maximal inhibition (a high concentration of an unlabeled KID peptide).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
The data will show a decrease in polarization as the concentration of the inhibitor increases, due to the displacement of the fluorescent tracer from the KIX domain.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent tracer.
Conclusion
The data presented in this guide demonstrate that 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (NSC228155) is a molecule with dual biological activities. It activates EGFR, albeit with significantly lower potency (in the micromolar range) compared to the endogenous ligand EGF (nanomolar range). In contrast, NSC228155 is a potent inhibitor of the KIX-KID interaction, with sub-micromolar activity that is more potent than the comparator compound, Naphthol AS-E.
This significant difference in potency for its two known activities is a critical consideration for its use in research. At lower concentrations, NSC228155 is likely to act as a relatively specific inhibitor of the KIX-KID interaction. However, at higher concentrations, off-target effects on EGFR and potentially other kinases should be anticipated. Researchers utilizing this compound should carefully consider the concentrations used in their experiments and may need to employ orthogonal approaches or control experiments to dissect the specific contributions of each activity to the observed cellular phenotypes. This comparative guide provides the necessary data and protocols to enable researchers to make informed decisions regarding the application of NSC228155 in their studies.
References
- 1. Protein Kinase G facilitates EGFR-mediated Cell Death in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small-Molecule Inhibitor of the KIX–KID Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
The proper disposal of 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid is critical to ensure laboratory safety and environmental protection. As a dichlorinated aromatic compound and a carboxylic acid, this substance is classified as hazardous waste and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. If a specific SDS is unavailable, guidance for handling similar halogenated and acidic organic compounds should be followed.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use of a certified fume hood is mandatory to avoid inhalation of any dust or vapors.
Segregation and Storage of Waste
Proper segregation of chemical waste is a foundational principle of laboratory safety to prevent dangerous reactions.[3]
-
Waste Classification: This compound should be treated as halogenated organic waste .
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols (e.g., corrosive, toxic).
-
Incompatible Materials: Keep this waste stream separate from bases, oxidizing agents, and reactive metals to prevent violent reactions. Store acids and bases in separate containers.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid in solid form and as a constituent of a solution.
1. Waste Collection:
-
Solid Waste:
-
Carefully transfer any solid residue of the compound into a designated, compatible hazardous waste container.
-
Avoid generating dust. If necessary, moisten the solid with a small amount of a non-reactive solvent (e.g., the solvent used in the preceding experimental step) to minimize dust.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be disposed of as hazardous waste in the same container as the solid waste.
-
-
Solutions:
-
Solutions containing this compound should be collected in a separate, clearly labeled container for halogenated organic liquid waste .
-
Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]
-
2. Container Management:
-
Container Type: Use only approved, chemically resistant containers for waste collection. Plastic containers are often preferred.[3]
-
Lid Security: Keep waste containers securely closed at all times, except when adding waste.
-
Storage Location: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
3. Institutional Waste Pickup:
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete all required waste disposal forms as per your institution's protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid.
Quantitative Data Summary
No specific quantitative data for the disposal of 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid was found in the public domain. Disposal limits and reporting thresholds are determined by local, state, and federal regulations and should be obtained from your institution's EHS department.
| Parameter | Value |
| EPA Hazardous Waste Code | To be determined by EHS based on analysis. |
| pH (as an acidic compound) | Expected to be acidic. |
| Halogen Content | Contains Chlorine. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

